molecular formula C19H20O10 B8236751 Iriflophenone 3-C-beta-D-glucopyranoside

Iriflophenone 3-C-beta-D-glucopyranoside

Cat. No.: B8236751
M. Wt: 408.4 g/mol
InChI Key: BZYKNVLTMWYEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iriflophenone 3-C-beta-D-glucopyranoside (CAS 104669-02-5) is a naturally occurring benzophenone derivative sourced from various plants, including Dryopteris ramosa , Cyclopia genistoides , and Aquilaria species . This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications. Researchers value this compound for its significant and multifaceted bioactivities. It demonstrates promising antibacterial properties , particularly against gastrointestinal tract pathogens. Studies show strong efficacy against Klebsiella pneumoniae (MIC = 31.1 ± 7.2 µg/mL), Staphylococcus aureus , and Escherichia coli , highlighting its potential as a lead compound for developing natural antibiotic agents for gastrointestinal infections . Furthermore, it exhibits potent antidiabetic activity through the inhibition of α-glucosidase, an effect reported to be stronger than the standard drug acarbose, making it a valuable tool for metabolic disease research . Its antioxidant mechanism is distinctive; while it presents no radical scavenging ability against DPPH, it effectively scavenges ABTS⁺ and peroxyl radicals (TEAC ABTS of 1.04 and TEAC ORAC of 3.61) . Additional research areas include anti-inflammatory potential, with studies indicating inhibition of IL-1α and IL-8 cytokines . The compound's cytotoxicity is significantly low (LD50 = 10.037 ± 2.8 µg/mL in brine shrimp lethality tests), suggesting a favorable safety profile for further investigative studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKNVLTMWYEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacological Potential of Iriflophenone 3-C-beta-D-glucopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iriflophenone 3-C-beta-D-glucopyranoside, a naturally occurring benzophenone, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Predominantly isolated from a variety of botanicals, including species of Aquilaria, Mangifera indica, and Dryopteris ramosa, this glucoside has demonstrated a compelling spectrum of bioactivities. This technical guide provides an in-depth analysis of its known pharmacological attributes, focusing on its antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and offer insights into the compound's therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction: Unveiling a Promising Natural Compound

Iriflophenone 3-C-beta-D-glucopyranoside (IPG) is a C-glycosylated benzophenone, a class of compounds known for their diverse biological effects. Its unique chemical structure, featuring a glucopyranosyl moiety linked to the iriflophenone core, likely contributes to its distinct pharmacological profile. The presence of multiple hydroxyl groups suggests inherent antioxidant capabilities, which form the basis for many of its observed biological actions.

Natural Sources: This compound is not a laboratory artifact but a product of secondary metabolism in several plant species. It has been identified in:

  • Aquilaria species (Agarwood)

  • Mangifera indica (Mango) leaves

  • Cyclopia genistoides (Honeybush)

  • Dryopteris ramosa

The extraction and isolation from these natural sources provide a viable avenue for obtaining the compound for research and development purposes.

Core Pharmacological Activities: A Multifaceted Profile

IPG has been the subject of several studies that have illuminated its potential therapeutic applications. The following sections detail its primary pharmacological effects and the scientific evidence supporting them.

Antioxidant Potential

The antioxidant activity of a compound is its ability to neutralize harmful reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. IPG has been shown to be an effective scavenger of specific types of free radicals.

Mechanistic Insight: While it does not exhibit scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, it actively scavenges 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and peroxyl radicals[1][2]. This selectivity suggests that its antioxidant mechanism is not universal but targeted towards specific radical species.

Quantitative Analysis: The antioxidant capacity of IPG has been quantified using Trolox Equivalent Antioxidant Capacity (TEAC) assays.

AssayTEAC ValueReference
ABTS1.04[1]
ORAC3.61[1]

Experimental Workflow: Antioxidant Capacity Assessment

This workflow outlines the key steps in determining the antioxidant potential of Iriflophenone 3-C-beta-D-glucopyranoside.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep Dissolve IPG in a suitable solvent (e.g., DMSO) to create a stock solution. dilute Prepare serial dilutions of the stock solution to be tested. prep->dilute abts ABTS Radical Scavenging Assay dilute->abts Add to ABTS radical solution orac Oxygen Radical Absorbance Capacity (ORAC) Assay dilute->orac Add to fluorescein and AAPH solution measure Measure absorbance changes spectrophotometrically. abts->measure orac->measure calculate Calculate the percentage of radical scavenging or the ORAC value. measure->calculate teac Determine the Trolox Equivalent Antioxidant Capacity (TEAC). calculate->teac

Caption: Workflow for evaluating the antioxidant activity of IPG.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. IPG has demonstrated the ability to modulate key inflammatory mediators, suggesting its potential as an anti-inflammatory agent.

Mechanistic Insight: Extracts containing Iriflophenone 3-C-beta-D-glucopyranoside have been shown to inhibit the production of pro-inflammatory cytokines Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8)[1][2]. Furthermore, these extracts can suppress the production of nitric oxide (NO), a key inflammatory molecule[1][2]. The precise signaling pathways, such as NF-κB or MAPK, through which IPG exerts these effects are yet to be fully elucidated and represent a promising area for future research.

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol details the steps to assess the inhibitory effect of IPG on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of IPG for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antidiabetic Potential

IPG has shown promise in the management of hyperglycemia through multiple mechanisms.

Mechanistic Insight:

  • α-Glucosidase Inhibition: IPG is a potent inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides[1][2]. By inhibiting this enzyme, IPG can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. Studies have shown that its inhibitory activity is stronger than that of acarbose, a clinically used α-glucosidase inhibitor[2].

  • Enhanced Glucose Uptake: IPG has been demonstrated to enhance glucose uptake into adipocytes[3]. This suggests that it may improve insulin sensitivity and glucose utilization in peripheral tissues. The exact molecular mechanism, including its potential interaction with the insulin signaling pathway (e.g., PI3K/Akt), warrants further investigation.

Quantitative Data:

ActivityResultReference
Lowering of Fasting Blood Glucose46.4% reduction in an in vivo model[3]
Enhancement of Glucose Uptake153% increase in rat adipocytes[3]

Signaling Pathway: Potential Mechanism of Enhanced Glucose Uptake

The following diagram illustrates a hypothetical signaling pathway through which Iriflophenone 3-C-beta-D-glucopyranoside may enhance glucose uptake. Further research is needed to validate this proposed mechanism.

G IPG Iriflophenone 3-C-beta-D-glucopyranoside Insulin_Receptor Insulin Receptor/Other Receptors IPG->Insulin_Receptor Activates? Cell_Membrane Cell Membrane PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation to Cell Membrane Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Facilitates

Caption: Hypothetical pathway for IPG-mediated glucose uptake.

Antimicrobial Activity

IPG has demonstrated significant antibacterial activity against several pathogenic bacteria, highlighting its potential as a natural antibiotic.

Mechanistic Insight: The precise mechanism of its antibacterial action is not yet fully understood but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Analysis: The minimum inhibitory concentration (MIC) of IPG has been determined for several bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Klebsiella pneumoniae31.1 ± 7.2[4]
Staphylococcus aureus62.5 ± 7.2[4]
Escherichia coli62.5 ± 7.2[4]

Anticancer Potential: An Area for Future Exploration

While the plant family Dryopteridaceae, from which Iriflophenone 3-C-beta-D-glucopyranoside has been isolated, has been reported to possess anticancer potential, specific studies on the anticancer activity of IPG are currently lacking in the scientific literature[5]. Given that many phenolic compounds exhibit anticancer properties through mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, investigating the potential of IPG in this area is a logical and promising direction for future research.

Suggested Experimental Approach for Anticancer Evaluation:

  • In Vitro Cytotoxicity Screening: Assess the cytotoxic effects of IPG against a panel of human cancer cell lines (e.g., breast, colon, lung, prostate) using assays such as the MTT or SRB assay.

  • Mechanistic Studies: If cytotoxicity is observed, investigate the underlying mechanisms, including:

    • Apoptosis Induction: Annexin V/PI staining, caspase activity assays, and Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, caspases).

    • Cell Cycle Analysis: Flow cytometry to determine the effects on cell cycle distribution.

    • Signaling Pathway Analysis: Investigate the impact on key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB).

  • In Vivo Studies: If promising in vitro results are obtained, evaluate the antitumor efficacy of IPG in preclinical animal models of cancer.

Safety and Toxicological Profile

Preliminary safety and toxicity data for Iriflophenone 3-C-beta-D-glucopyranoside are available.

  • Acute Oral Toxicity: In an in vivo study, a methanol extract of Mangifera indica leaves, containing IPG, was found to be safe at a dose of 5000 mg/kg body weight in rats[2].

  • Cytotoxicity: A brine shrimp lethality test (BSLT) was used to assess the cytotoxicity of isolated IPG. The LD50 was determined to be 10.037 ± 2.8 µg/mL, which is considered to be of low cytotoxicity in this assay[4].

A comprehensive toxicological evaluation, including studies on sub-chronic toxicity, genotoxicity, and reproductive toxicity, would be necessary for further drug development. Additionally, detailed pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion - ADME) are needed to understand its bioavailability and fate in the body.

Conclusion and Future Directions

Iriflophenone 3-C-beta-D-glucopyranoside is a natural compound with a diverse and promising pharmacological profile. Its demonstrated antioxidant, anti-inflammatory, antidiabetic, and antimicrobial activities, coupled with a favorable preliminary safety profile, make it a strong candidate for further investigation and development as a potential therapeutic agent.

Key areas for future research include:

  • Elucidation of Molecular Mechanisms: In-depth studies are required to unravel the specific signaling pathways and molecular targets through which IPG exerts its biological effects.

  • Anticancer Evaluation: A thorough investigation of its potential anticancer activity is warranted.

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME and toxicology studies are essential to assess its drug-likeness and safety for potential clinical applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues could lead to the discovery of even more potent and selective compounds.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the pharmacological potential of Iriflophenone 3-C-beta-D-glucopyranoside. The insights and protocols presented herein are intended to facilitate and inspire further research into this exciting natural product.

References

  • Bhattacharyya, D., et al. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research.
  • Ishaque, M., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128.
  • PubChem. (n.d.). Iriflophenone-3-C-beta-flucoside. Retrieved from [Link]

  • Ishaque, M., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. PubMed. Retrieved from [Link]

  • Pranakhon, R., et al. (2015). Effects of Iriflophenone 3-C-β-glucoside on Fasting Blood Glucose Level and Glucose Uptake. Pharmacognosy Magazine, 11(41), 85-90.
  • Pranakhon, R., et al. (2015). Effects of Iriflophenone 3-C-β-glucoside on Fasting Blood Glucose Level and Glucose Uptake. PubMed. Retrieved from [Link]

  • Putalun, W., et al. (2013). Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. Journal of Food Science, 78(9), C1363-C1367.
  • Pranakhon, R., et al. (2015). Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake. Pharmacognosy Magazine. Retrieved from [Link]

Sources

A Comparative Phytochemical Analysis of Iriflophenone 3-C-β-D-glucopyranoside and Mangiferin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the ever-evolving landscape of natural product chemistry and drug discovery, the pursuit of novel bioactive compounds is relentless. Among the myriad of phytochemicals, C-glycosides have emerged as a particularly intriguing class, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth comparative analysis of two prominent C-glycosides: Iriflophenone 3-C-β-D-glucopyranoside, a benzophenone derivative, and Mangiferin, a well-studied xanthone.

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive examination of their structural, physicochemical, and biosynthetic distinctions. By delving into the nuances of their analytical methodologies and biological potential, we aim to equip you with the foundational knowledge and practical insights necessary to accelerate your research and development endeavors in this exciting field.

Structural Elucidation: Benzophenone versus Xanthone Core

At the heart of their distinct properties lies the fundamental difference in their aglycone scaffolds. Iriflophenone 3-C-β-D-glucopyranoside is built upon a benzophenone skeleton, while mangiferin possesses a xanthone core. This structural divergence dictates their conformational flexibility, electronic distribution, and ultimately, their interaction with biological targets.

Iriflophenone 3-C-β-D-glucopyranoside is characterized by two phenyl rings linked by a carbonyl group, with a C-glycosidic linkage of a β-D-glucopyranosyl unit to one of the phenyl rings.

Mangiferin , conversely, features a dibenzo-γ-pyrone (xanthone) heterocyclic system, with the β-D-glucopyranosyl moiety attached via a C-C bond.[1]

Below is a visual representation of their chemical structures.

G cluster_0 Iriflophenone 3-C-β-D-glucopyranoside cluster_1 Mangiferin Iriflophenone Mangiferin

Caption: Chemical structures of Iriflophenone 3-C-β-D-glucopyranoside and Mangiferin.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between these two C-glycosides manifest in their physicochemical and spectroscopic characteristics. A thorough understanding of these properties is paramount for their successful extraction, isolation, and characterization.

PropertyIriflophenone 3-C-β-D-glucopyranosideMangiferinReference(s)
Molecular Formula C₁₉H₂₀O₁₀C₁₉H₁₈O₁₁[2]
Molecular Weight 408.36 g/mol 422.34 g/mol [2]
Appearance Off-white to light yellow solidYellow crystalline powder[3]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolSlightly soluble in water, soluble in alkaline water, slightly soluble in methanol and ethanol[3]
UV-Vis λmax (in Methanol) 210 nm, 298 nm257 nm, 319 nm, 365 nm[4][5]
Spectroscopic Fingerprints

Spectroscopic analysis provides a unique "fingerprint" for each molecule, enabling its identification and structural elucidation.

Spectroscopic DataIriflophenone 3-C-β-D-glucopyranosideMangiferinReference(s)
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons typically between 6.0-7.6 ppm; anomeric proton around 4.8 ppm.Aromatic protons typically between 6.3-7.4 ppm; anomeric proton around 4.6 ppm.[4][6]
¹³C NMR (DMSO-d₆, δ ppm) Carbonyl carbon around 198 ppm; aromatic carbons between 94-163 ppm; sugar carbons between 62-82 ppm.Carbonyl carbon around 182 ppm; aromatic carbons between 93-164 ppm; sugar carbons between 61-81 ppm.[6][7]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 409[M-H]⁻ at m/z 421[4][8]

Expert Insight: The upfield shift of the anomeric proton in mangiferin compared to Iriflophenone 3-C-β-D-glucopyranoside in ¹H NMR is a subtle yet significant indicator of the differing electronic environments surrounding the C-glycosidic bond, influenced by the xanthone versus the benzophenone core.

Biosynthetic Pathways: A Tale of Two Scaffolds

The biosynthesis of C-glycosides is a complex enzymatic process. While both compounds share the initial steps of the shikimate and acetate-malonate pathways for the formation of their aromatic rings, the cyclization and subsequent glycosylation steps diverge to create the distinct benzophenone and xanthone cores.

The biosynthesis of mangiferin is relatively well-understood and involves the cyclization of a benzophenone precursor to form the xanthone scaffold, followed by C-glycosylation. The biosynthesis of iriflophenone C-glucosides is less extensively studied but is believed to proceed through the direct C-glycosylation of a polyhydroxybenzophenone intermediate.

Biosynthesis cluster_mangiferin Mangiferin Biosynthesis cluster_iriflophenone Iriflophenone Biosynthesis Shikimate Shikimate Phenylalanine Phenylalanine Shikimate->Phenylalanine Phenylpropanoid Pathway Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid Phenylpropanoid Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic_Acid->p-Coumaroyl-CoA p-Coumaroyl-CoA3x Malonyl-CoA p-Coumaroyl-CoA3x Malonyl-CoA Benzophenone Intermediate Benzophenone Intermediate p-Coumaroyl-CoA3x Malonyl-CoA->Benzophenone Intermediate Polyketide Pathway Xanthone Scaffold Xanthone Scaffold Benzophenone Intermediate->Xanthone Scaffold Oxidative Cyclization Iriflophenone 3-C-β-D-glucopyranoside Iriflophenone 3-C-β-D-glucopyranoside Benzophenone Intermediate->Iriflophenone 3-C-β-D-glucopyranoside Direct C-Glycosylation Mangiferin Mangiferin Xanthone Scaffold->Mangiferin C-Glycosylation

Caption: A simplified comparative diagram of the proposed biosynthetic pathways for Mangiferin and Iriflophenone 3-C-β-D-glucopyranoside.

Experimental Protocols: From Extraction to Quantification

The successful study of these compounds hinges on robust and reproducible experimental methodologies. The choice of extraction solvent and chromatographic conditions is critical and should be tailored to the specific physicochemical properties of each molecule.

Extraction and Isolation

Protocol 1: Extraction and Isolation of Mangiferin from Mangifera indica Leaves

  • Material Preparation: Air-dry mature mango leaves in the shade and grind them into a coarse powder.

  • Soxhlet Extraction: Defat the powdered leaves with petroleum ether. Subsequently, extract the defatted material with 95% ethanol for 24-48 hours.

  • Concentration: Concentrate the ethanolic extract under reduced pressure to obtain a viscous residue.

  • Liquid-Liquid Partitioning: Dissolve the residue in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove impurities. Mangiferin will be enriched in the more polar fractions.

  • Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform-methanol or methanol-water to isolate pure mangiferin.[9]

  • Recrystallization: Recrystallize the isolated mangiferin from methanol or ethanol to obtain high-purity crystals.

Protocol 2: Isolation of Iriflophenone 3-C-β-D-glucopyranoside from Dryopteris ramosa

  • Material Preparation: Shade-dry the whole plant of Dryopteris ramosa and pulverize it.

  • Maceration: Macerate the powdered plant material with 80% methanol at room temperature for 72 hours.

  • Fractionation: Concentrate the methanol extract and suspend it in water. Partition the aqueous suspension with ethyl acetate. The aqueous fraction will contain the target compound.[10]

  • Chromatographic Purification: Subject the aqueous fraction to column chromatography on Sephadex LH-20, followed by preparative HPLC on a C18 column using a methanol-water gradient to yield pure Iriflophenone 3-C-β-D-glucopyranoside.[10]

Causality in Protocol Choice: The use of a defatting step with a non-polar solvent like petroleum ether in the mangiferin protocol is crucial to remove lipids and chlorophyll, which can interfere with subsequent chromatographic separation. For Iriflophenone 3-C-β-D-glucopyranoside from a fern, a simpler maceration with aqueous methanol is often sufficient due to a different matrix of co-extractives.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate quantification of these compounds in plant extracts and biological matrices.

Protocol 3: Validated RP-HPLC Method for Mangiferin Quantification (ICH Q2(R1) Guidelines)

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate buffer (pH 3.0) and acetonitrile (80:20, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 257 nm.[5]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of mangiferin standard in methanol and dilute to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Extract the plant material as described in Protocol 1. Dilute the final extract with the mobile phase to a concentration within the calibration range.

  • Validation Parameters: Validate the method for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[4][9]

Self-Validating System: The inclusion of a system suitability test (e.g., checking for theoretical plates, tailing factor, and retention time reproducibility) before each analytical run ensures the ongoing performance and reliability of the HPLC system.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Protocol 1 or 2 Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC_Injection HPLC_Injection Dilution->HPLC_Injection Standard_Compound Standard_Compound Stock_Solution Stock_Solution Standard_Compound->Stock_Solution Weigh accurately Calibration_Standards Calibration_Standards Stock_Solution->Calibration_Standards Serial Dilution Calibration_Standards->HPLC_Injection Chromatographic_Separation Chromatographic_Separation HPLC_Injection->Chromatographic_Separation C18 Column UV_Detection UV_Detection Chromatographic_Separation->UV_Detection 257 nm (Mangiferin) or 298 nm (Iriflophenone) Peak_Integration Peak_Integration UV_Detection->Peak_Integration Calibration_Curve_Generation Calibration_Curve_Generation Peak_Integration->Calibration_Curve_Generation From Standards Quantification Quantification Calibration_Curve_Generation->Quantification Calculate Concentration Method_Validation Method_Validation Quantification->Method_Validation ICH Guidelines

Caption: A generalized workflow for the HPLC quantification of C-glycosides.

Comparative Biological Activities and Therapeutic Potential

Both Iriflophenone 3-C-β-D-glucopyranoside and mangiferin exhibit a range of promising biological activities. However, the depth of research into their therapeutic potential varies significantly.

Biological ActivityIriflophenone 3-C-β-D-glucopyranosideMangiferinReference(s)
Antioxidant Scavenges ABTS and peroxyl radicals, but not DPPH radicals.Potent scavenger of various free radicals.[6][11]
Anti-inflammatory Demonstrated inhibition of IL-1α and IL-8.Well-documented anti-inflammatory effects through multiple pathways.[11][12]
Antidiabetic Shows α-glucosidase inhibitory activity.Extensive research on its antidiabetic properties, including improving insulin sensitivity.[11][12]
Antimicrobial Active against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli.Exhibits broad-spectrum antibacterial and antiviral activities.[6][10]
Anticancer Limited data available.Widely studied for its anticancer effects against various cancer cell lines.[5]

Authoritative Grounding: The therapeutic potential of mangiferin has been extensively reviewed, highlighting its multi-target effects on chronic diseases.[1][5][6][13] While Iriflophenone 3-C-β-D-glucopyranoside shows promise in several areas, particularly as an antimicrobial and antidiabetic agent, its therapeutic potential is less explored and warrants further investigation.[10][11]

Future Perspectives and Conclusion

This technical guide has provided a comparative phytochemical overview of Iriflophenone 3-C-β-D-glucopyranoside and mangiferin. While both are C-glycosides with significant bioactive potential, they represent distinct chemical classes with unique properties. Mangiferin stands as a well-established natural product with a wealth of research supporting its therapeutic applications. In contrast, Iriflophenone 3-C-β-D-glucopyranoside is a less-chartered territory, offering exciting opportunities for novel drug discovery, particularly in the realms of antimicrobial and antidiabetic therapies.

For researchers and drug development professionals, the methodologies and comparative data presented herein serve as a robust foundation for future studies. The continued exploration of these and other C-glycosides will undoubtedly contribute to the advancement of natural product-based medicine.

References

  • Du, S., Liu, H., et al. (2018). Mangiferin: An effective therapeutic agent against several disorders (Review). Molecular Medicine Reports. Available at: [Link]

  • Imran, M., et al. (2022). Therapeutic potential of mangiferin in cancer: Unveiling regulatory pathways, mechanisms of action, and bioavailability enhancements – An updated review. Phytotherapy Research. Available at: [Link]

  • PubChem. (n.d.). Mangiferin. National Center for Biotechnology Information. Available at: [Link]

  • Du, S., et al. (2018). Mangiferin: An effective therapeutic agent against several disorders (Review). Molecular Medicine Reports, 18(5), 4775-4786. Available at: [Link]

  • Salehi, B., et al. (2024). Pharmacological properties of mangiferin: bioavailability, mechanisms of action and clinical perspectives. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(2), 763-781. Available at: [Link]

  • Gowda, N., et al. (2015). ICH Guidance in Practice: Validated Reversed-Phase HPLC Method for the Determination of Active Mangiferin from Extracts of Mangifera indica Linn. Journal of Chromatographic Science, 53(8), 1319-1326. Available at: [Link]

  • Ishaque, M., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. Available at: [Link]

  • Luo, Y., et al. (2023). Comprehensive Profiling of Mangiferin Metabolites In Vivo and In Vitro Based on the “Drug Metabolite Clusters” Analytical Strategy. Journal of Agricultural and Food Chemistry, 71(11), 4647-4660. Available at: [Link]

  • Yanaso, S., et al. (2022). Development, Validation, and Greenness Assessment of HPLC and ATR-FTIR for Mangiferin Quantitative Analysis in Raw Material. Chiang Mai University Journal of Natural Sciences, 21(4), e2022055. Available at: [Link]

  • Shireesha, J. R., et al. (2022). Mangiferin Analysis: Comprehensive RP-HPLC Method Development and Validation in Both Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 15(1), 23-28. Available at: [Link]

  • Ishaque, M., Bibi, Y., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics (Basel, Switzerland), 10(9), 1128. Available at: [Link]

  • Bhattacharyya, D., & De, B. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 4563-4567. Available at: [Link]

  • Ishaque, M., Bibi, Y., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. Available at: [Link]

  • Beelders, T., et al. (2014). Benzophenone C- and O-Glucosides from Cyclopia genistoides (Honeybush) Inhibit Mammalian α-Glucosidase. Journal of Natural Products, 77(7), 1639-1645. Available at: [Link]

  • Bayoumi, S., et al. (2021). Benzophenone C-glucosides and gallotannins from mango tree stem bark with broad-spectrum anti-viral activity. Phytochemistry, 188, 112798. Available at: [Link]

  • Nkuete, A. H. L., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 328, 118045. Available at: [Link]

  • Sachin, B. S., et al. (2019). Extraction, Identification, and Gel Formulation of Mangiferin from Mango (Mangifera indica L.) Leaves Extract. In Proceedings of the 2nd International Conference on Biosciences and Medical Engineering (ICBME 2019). Available at: [Link]

  • PubChem. (n.d.). Iriflophenone-3-C-beta-flucoside. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of Iriflophenone 3-C-beta-D-glucopyranoside in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Iriflophenone 3-C-beta-D-glucopyranoside

Introduction

Iriflophenone 3-C-beta-D-glucopyranoside is a benzophenone C-glycoside that has garnered interest for its potential biological activities, including antioxidant and α-glucosidase inhibitory effects.[1][2] A significant challenge researchers face is its inherently low aqueous solubility, a common characteristic among flavonoid and polyphenol glycosides.[3] This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to dissolve Iriflophenone 3-C-beta-D-glucopyranoside directly in water or buffer for my in vitro assay, but it won't dissolve. What am I doing wrong?

This is the most common issue encountered. Due to its chemical structure—a largely hydrophobic benzophenone core with a hydrophilic glucoside moiety—Iriflophenone 3-C-beta-D-glucopyranoside has very poor solubility in neutral aqueous solutions.[3][4] Direct dissolution in water or phosphate-buffered saline (PBS) at neutral pH is often unsuccessful, especially at concentrations required for biological assays.

Core Insight: The C-glycosidic bond, where the sugar is attached directly to the benzophenone core via a carbon-carbon bond, makes the molecule more stable but does not confer the same degree of water solubility as a more common O-glycosidic bond.[5][6] Therefore, a multi-step dissolution strategy is required.

Q2: What is the recommended first step for dissolving this compound? Should I use an organic solvent?

Yes, the standard and most effective method is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for this purpose.[7][8][9]

Why DMSO?

  • High Solubilizing Power: DMSO is a potent, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[10]

  • Miscibility with Water: It is fully miscible with water and cell culture media, which allows for the dilution of the stock solution into your aqueous experimental system.[11]

  • Established Use in Biology: It is a standard solvent for drug screening and in vitro assays.

Data from suppliers indicates a solubility of approximately 11 mg/mL in DMSO. [8][9]

  • Calculation:

    • The molecular weight of Iriflophenone 3-C-beta-D-glucopyranoside is 408.36 g/mol .[8]

    • To make a 10 mM (0.010 mol/L) solution, you need: 0.010 mol/L * 408.36 g/mol = 4.0836 g/L = 4.0836 mg/mL

    • Therefore, to prepare 1 mL of a 10 mM stock, weigh out 4.08 mg of the compound. For 5 mL, weigh out 20.42 mg.

      • Pro-Tip: It is more accurate to weigh a larger mass (e.g., 10-20 mg) and dissolve it in the corresponding volume of DMSO than to attempt weighing very small quantities.[12]

  • Dissolution:

    • Weigh the desired amount of the powdered compound into a sterile glass vial.

    • Add the calculated volume of high-purity, sterile DMSO (e.g., cell culture grade).

    • Vortex thoroughly. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process.[7][9]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]

    • Store aliquots at -20°C or -80°C, protected from light.[7] A properly stored DMSO stock solution is typically stable for at least 6 months at -80°C.[7][13]

Q3: I have my DMSO stock, but when I dilute it into my aqueous buffer/media, the compound precipitates. How can I prevent this?

This is a critical step. The final concentration of DMSO in your working solution must be kept low, as high concentrations can be toxic to cells and can cause the compound to precipitate out of the less-solubilizing aqueous environment.

Causality: When the DMSO stock is added to the aqueous phase, the solvent environment changes dramatically. The compound, which was stable in 100% DMSO, is now exposed to water, where its solubility is poor, leading to precipitation.

Troubleshooting Workflow:

G start Start: Compound Precipitates Upon Dilution check_dmso Q: Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso A: Yes. Reduce final DMSO concentration to ≤0.5% for cell-based assays (≤2% for in vivo). check_dmso->reduce_dmso Yes no_dmso A: No. DMSO is ≤0.5% check_dmso->no_dmso No increase_stock Increase stock concentration to achieve target dose in smaller volume. reduce_dmso->increase_stock end End: Compound is Soluble in Working Solution increase_stock->end consider_cosolvent Q: Is precipitation still occurring? no_dmso->consider_cosolvent use_cosolvent A: Yes. Employ a co-solvent formulation. consider_cosolvent->use_cosolvent Yes no_precip A: No. Problem solved. consider_cosolvent->no_precip No protocol_cosolvent Follow Co-Solvent Protocol (e.g., PEG300, Tween-80) use_cosolvent->protocol_cosolvent protocol_cosolvent->end no_precip->end

Caption: Troubleshooting workflow for compound precipitation.

Key Recommendations:

  • For in vitro cell culture: The final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity.[13] A vehicle control (media with the same final DMSO concentration) must always be included in your experiments.

  • For animal studies: The final DMSO concentration should ideally be 2% or lower.[13] For parenteral use, it's often recommended to dilute DMSO to a maximum of 10% (v/v) in a sterile isotonic solution.[14]

Q4: Even with low DMSO concentrations, I need a higher final concentration of my compound than what is soluble. Are there more advanced formulation strategies?

Yes. When simple dilution of a DMSO stock is insufficient, you can employ co-solvents or complexation agents. These substances modify the aqueous environment to make it more hospitable for the compound.[15]

Strategy 1: Co-Solvent Systems Co-solvents are water-miscible organic solvents that, when added in small amounts, can significantly increase the solubility of hydrophobic compounds.[11][16]

Strategy 2: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble "guest" molecules, like Iriflophenone 3-C-beta-D-glucopyranoside, forming an "inclusion complex" that is much more water-soluble.[18][19][20] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a particularly effective and safe derivative used in pharmaceutical formulations.[18]

Comparison of Advanced Formulation Strategies

StrategyKey ComponentsMechanism of ActionTypical Final SolubilityReference
Co-Solvent System DMSO, PEG300, Tween-80, SalineReduces solvent polarity and can form micelles to keep the compound in solution.[16][21]≥ 2.5 mg/mL[7]
Cyclodextrin Complex DMSO, SBE-β-CD, SalineEncapsulates the hydrophobic part of the compound within the cyclodextrin's cavity, presenting a soluble exterior.[17][18]~2.5 mg/mL (may require sonication)[7]

This protocol is adapted from supplier recommendations for achieving higher aqueous concentrations.[7]

  • Prepare a 10% DMSO Stock: First, dissolve the compound in DMSO as previously described.

  • Add Co-solvents Sequentially: To prepare the final formulation, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

    • 10% DMSO (containing your compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Check: The resulting solution should be clear. This formulation can achieve a concentration of at least 2.5 mg/mL (6.12 mM).[7]

Q5: Can I use pH adjustments to improve the solubility of Iriflophenone 3-C-beta-D-glucopyranoside?

Adjusting pH can be a viable strategy for compounds with ionizable groups. Iriflophenone 3-C-beta-D-glucopyranoside has several phenolic hydroxyl (-OH) groups.[22][23]

The Science: At alkaline pH, these phenolic groups can deprotonate to form phenolate ions (-O⁻), which are significantly more water-soluble than the neutral hydroxyl groups. Studies on structurally similar flavonoids have shown that increasing the pH from acidic/neutral to slightly alkaline (e.g., pH 8) can increase solubility several-fold.[3][24]

Workflow for pH Adjustment:

G start Start: Low Solubility in Neutral Buffer check_stability Q: Is the compound stable at alkaline pH? start->check_stability test_stability Perform preliminary stability test. Incubate at target pH (e.g., pH 8-9) and analyze for degradation (HPLC). check_stability->test_stability stable A: Compound is stable. test_stability->stable unstable A: Compound degrades. test_stability->unstable dissolve_alkaline Dissolve compound in slightly alkaline buffer (e.g., Tris, Borate) at desired concentration. stable->dissolve_alkaline abandon_ph Abandon pH strategy. Use co-solvents or cyclodextrins instead. unstable->abandon_ph adjust_final_ph Carefully neutralize back to experimental pH just before use. Monitor for precipitation. dissolve_alkaline->adjust_final_ph end_success End: Solubilized via pH manipulation. adjust_final_ph->end_success end_fail End: pH strategy not viable. abandon_ph->end_fail

Caption: Decision workflow for using pH to enhance solubility.

Critical Consideration: While solubility may increase, the chemical stability of flavonoids can be compromised at alkaline pH.[25] Deprotonation can lead to oxidative degradation, often indicated by a color change.[25][26] It is essential to validate that the compound remains intact and active at the pH used for dissolution.

References

  • Vertex AI Search. (2026). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Taylor & Francis. (2025).
  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • ResearchGate. (2025). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review | Request PDF.
  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Journal of Chemical & Engineering Data. (2007). Solubility of Flavonoids in Organic Solvents.
  • Bridges Lab Protocols. (2018).
  • Pharma Excipients. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions.
  • PubMed. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers.
  • MedchemExpress.com. (n.d.). Iriflophenone.
  • ResearchGate. (n.d.). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy | Request PDF.
  • ResearchGate. (n.d.). Chemical structure of compounds 1 (iriflophenone 3,5-C-β-d-diglucoside), 2 (iriflophenone 3-C-β-d-glucoside) and 3 (mangiferin).
  • ResearchGate. (n.d.). (a) Structural formula of "iriflophenone-3-C-β-D glucopyranoside"....
  • PubChem. (n.d.). Iriflophenone | C13H10O5 | CID 11311158.
  • ResearchGate. (n.d.). The effect of pH on the extraction yield of flavonoids.
  • MedchemExpress.com. (n.d.). Iriflophenone 3-C-glucoside (Synonyms: Iriflophenone 3-C-β-D-glucopyranoside).
  • MCE. (n.d.). Compound Handling Instructions.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • ChemicalBook. (2026). Iriflophene | 52591-10-3.
  • ApexBio. (n.d.). Iriflophenone 3-C-glucoside.
  • PMC. (2024). Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity.
  • ResearchGate. (2025). Dissolution Method Development for Poorly Soluble Compounds | Request PDF.
  • Washington State University Institutional Animal Care and Use Committee. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose.
  • Frontiers. (2021). Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption.
  • General Lab Techniques. (2013). Making a stock solution for my drug using DMSO.
  • ResearchGate. (2025). (PDF)
  • Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds.
  • TargetMol. (n.d.). Iriflophenone 3-C-glucoside.
  • Wikipedia. (n.d.). Cosolvent.
  • WuXi AppTec DMPK. (2024).
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (2026). Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety | Request PDF.
  • ResearchGate. (n.d.).
  • PMC - NIH. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids.
  • World Pharma Today. (2025).
  • ChemFaces. (n.d.). Iriflophenone 3-C-beta-D-glucopyranoside | CAS:104669-02-5 | Manufacturer ChemFaces.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Sigma-Aldrich. (n.d.). Iriflophenone 3-C-glucoside.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.

Sources

Technical Support Center: Optimizing Mobile Phase for Iriflophenone 3-C-β-D-glucopyranoside Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of Iriflophenone 3-C-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to empower you to overcome common challenges in your analytical work. As a C-glycoside, Iriflophenone 3-C-β-D-glucopyranoside presents unique separation challenges due to its polarity and potential for secondary interactions with the stationary phase. This guide will provide a systematic approach to mobile phase optimization to achieve robust and reproducible separations.

Understanding the Analyte: Iriflophenone 3-C-β-D-glucopyranoside

Iriflophenone 3-C-β-D-glucopyranoside is a benzophenone C-glycoside, a class of compounds known for their various biological activities, including antioxidant and anti-inflammatory properties.[1] Its structure consists of a benzophenone core attached to a glucose moiety via a carbon-carbon bond. This C-C linkage, as opposed to the more common O-glycosidic bond, imparts greater stability to the molecule.[2] From a chromatographic perspective, the numerous hydroxyl groups on both the aglycone and the sugar moiety make it a highly polar compound.

Key Chemical Properties:

PropertyValue/InformationSource
Molecular Formula C₁₉H₂₀O₁₀
Molecular Weight 408.36 g/mol
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.
Stability Stable in neutral to acidic environments.

Recommended Baseline HPLC/UHPLC Method

This protocol serves as a robust starting point for the separation of Iriflophenone 3-C-β-D-glucopyranoside. Optimization will likely be necessary based on your specific sample matrix and instrumentation.

Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommendationRationale
Column Reversed-Phase C18, 2.1-4.6 mm I.D., 50-150 mm length, < 3 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity to retain the benzophenone core, while the smaller particle size of UHPLC columns enhances efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of phenolic hydroxyl groups, leading to improved peak shape and reproducibility.[3] Formic acid is a volatile modifier, making it compatible with mass spectrometry (MS) detection.
Mobile Phase B AcetonitrileAcetonitrile is often preferred over methanol for flavonoid separations as it can offer different selectivity and better peak shapes.[3]
Gradient Elution 10-40% B over 15 minutesA gradient is necessary to elute the polar Iriflophenone 3-C-β-D-glucopyranoside with good peak shape while also eluting any less polar impurities that may be present in the sample.
Flow Rate 0.3-0.6 mL/min for UHPLC (2.1 mm I.D.); 0.8-1.2 mL/min for HPLC (4.6 mm I.D.)Adjust based on column dimensions and particle size to maintain optimal linear velocity.
Column Temperature 30-40 °CElevated temperatures can reduce mobile phase viscosity, leading to lower backpressure and improved peak efficiency. However, temperature can also affect selectivity, so it should be optimized.
Detection Wavelength 298 nmBased on reported UV maxima for Iriflophenone 3-C-β-D-glucopyranoside.[2][4]
Injection Volume 1-5 µLKeep the injection volume small to prevent column overload and peak distortion.
Sample Diluent Initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)Dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak fronting and distortion.

Troubleshooting Guide

This section addresses common issues encountered during the separation of Iriflophenone 3-C-β-D-glucopyranoside in a question-and-answer format.

Poor Peak Shape: Tailing or Fronting

Question: My peak for Iriflophenone 3-C-β-D-glucopyranoside is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for polar, phenolic compounds like Iriflophenone 3-C-β-D-glucopyranoside is a common issue in reversed-phase chromatography. The primary causes are secondary interactions with the stationary phase and issues with the mobile phase pH.

  • Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of your analyte, leading to peak tailing.

    • Solution: Ensure your mobile phase is adequately acidified. A concentration of 0.1% formic acid is typically sufficient to suppress the ionization of silanol groups, minimizing these secondary interactions.[3] If tailing persists, you might consider a column with a more inert stationary phase or a different bonding chemistry.

  • Cause 2: Inappropriate Mobile Phase pH: The phenolic hydroxyl groups on Iriflophenone 3-C-β-D-glucopyranoside have pKa values that can lead to partial ionization if the mobile phase pH is not sufficiently low. A mixture of ionized and non-ionized forms will result in broad, tailing peaks.

    • Solution: Maintain a mobile phase pH that is at least 1.5-2 pH units below the pKa of your analyte to ensure it is in a single, non-ionized state.[5][6] Formic acid at 0.1% typically provides a pH of around 2.7, which is generally effective.

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.

Question: My peak is fronting. What could be the issue?

Answer: Peak fronting is less common than tailing for this analyte but can occur.

  • Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the analyte will travel through the top of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Cause 2: Column Collapse: While less likely under typical reversed-phase conditions, operating a column outside its recommended pH and temperature range can lead to physical degradation of the packed bed, causing peak fronting.

    • Solution: Always operate your column within the manufacturer's specified limits.

Poor Resolution and Co-elution

Question: I am trying to separate Iriflophenone 3-C-β-D-glucopyranoside from a closely related isomer, but they are co-eluting. How can I improve the resolution?

Answer: Separating isomers, especially diastereomers of C-glycosides, can be challenging as they often have very similar hydrophobicities. Optimizing the mobile phase composition and gradient is key.

  • Strategy 1: Adjust the Gradient Slope: A steep gradient may not provide enough time for the stationary phase to differentiate between closely eluting compounds.

    • Solution: Decrease the rate of change of the organic solvent concentration (i.e., create a shallower gradient). This increases the interaction time of the analytes with the stationary phase and can significantly improve the separation of closely eluting compounds.[3]

  • Strategy 2: Change the Organic Modifier: Acetonitrile and methanol interact differently with both the analyte and the stationary phase, leading to different selectivities.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. This change in selectivity can sometimes resolve co-eluting peaks.[3]

  • Strategy 3: Optimize the Column Temperature: Temperature affects not only viscosity but also the thermodynamics of the partitioning process between the mobile and stationary phases.

    • Solution: Systematically evaluate the effect of column temperature (e.g., in 5 °C increments from 30 °C to 50 °C). A change in temperature can alter the selectivity and may improve the resolution of your isomers.

  • Strategy 4: Modify the Mobile Phase pH: Small changes in pH can alter the ionization state of your analytes and influence their interaction with the stationary phase, thereby affecting selectivity.

    • Solution: Carefully adjust the concentration of the acidic modifier. For example, you could compare 0.05%, 0.1%, and 0.2% formic acid to see if it impacts the separation of the isomers.

Workflow for Troubleshooting Poor Resolution

G start Poor Resolution or Co-elution shallow_gradient Decrease Gradient Slope start->shallow_gradient change_solvent Switch Organic Modifier (ACN <=> MeOH) shallow_gradient->change_solvent If no improvement end_good Resolution Achieved shallow_gradient->end_good Success optimize_temp Optimize Column Temperature change_solvent->optimize_temp If no improvement change_solvent->end_good Success adjust_ph Adjust Mobile Phase pH optimize_temp->adjust_ph If no improvement optimize_temp->end_good Success adjust_ph->end_good Success end_bad Further Method Development Needed adjust_ph->end_bad If no improvement

Caption: A systematic workflow for troubleshooting poor resolution.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic modifier necessary in the mobile phase?

A1: An acidic modifier, such as formic acid, serves two primary purposes. First, it suppresses the ionization of the phenolic hydroxyl groups on Iriflophenone 3-C-β-D-glucopyranoside, ensuring the analyte is in a single, neutral form, which results in sharper, more symmetrical peaks.[3] Second, it protonates the residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary ionic interactions that can cause peak tailing.[3]

Q2: Can I use trifluoroacetic acid (TFA) instead of formic acid?

A2: While TFA is a stronger acid and can be very effective at suppressing silanol interactions, it is also a strong ion-pairing agent. This can be beneficial for improving the retention of very polar compounds, but it can also be difficult to remove from the column and can suppress the signal in mass spectrometry detection. For most applications involving Iriflophenone 3-C-β-D-glucopyranoside, 0.1% formic acid is a more suitable and MS-friendly choice.

Q3: My retention times are drifting between injections. What should I check?

A3: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between runs. For gradient elution, a 5-10 column volume post-run equilibration is recommended.

  • Inconsistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the organic component can alter the mobile phase composition and affect retention times.

  • Fluctuations in Column Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis. Even small fluctuations in ambient temperature can affect retention.

  • Pump Performance: Inconsistent flow from the pump can lead to retention time shifts. Ensure the pump is properly maintained and there are no leaks.

Q4: Is it better to use a UHPLC or an HPLC system for this analysis?

A4: Both systems can be used effectively. A UHPLC system, with its ability to handle higher pressures and use columns with smaller particle sizes (< 2 µm), will generally provide higher resolution, sharper peaks, and faster analysis times. However, a well-optimized HPLC method can also provide excellent results. The choice often depends on the available instrumentation and the specific requirements of the analysis (e.g., sample throughput, required resolution).

Q5: How does the C-glycosidic bond affect the separation compared to an O-glycoside?

A5: The C-C glycosidic bond in Iriflophenone 3-C-β-D-glucopyranoside is more chemically stable than an O-glycosidic bond, making it less susceptible to hydrolysis during sample preparation and analysis.[2] Chromatographically, C-glycosides are often more polar and may have different selectivities on reversed-phase columns compared to their O-glycoside counterparts due to the different spatial arrangement and electronic environment of the sugar moiety relative to the aglycone. This can sometimes make the separation of C-glycoside isomers more challenging.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). Iriflophenone-3-C-beta-flucoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Sae-lee, P., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Molecules, 25(21), 4898. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Ishaque, M., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. [Link]

  • Ahmad, I., et al. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 4567-4572.
  • Ishaque, M., et al. (2021). Correction: Ishaque et al. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics 2021, 10, 1128. Antibiotics, 10(11), 1383. [Link]

Sources

Technical Support Center: Stability of Iriflophenone 3-C-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of Iriflophenone 3-C-beta-D-glucopyranoside under acidic conditions. As Senior Application Scientists, our goal is to provide you with both the theoretical underpinnings and practical, field-tested guidance to ensure the integrity of your experiments.

Introduction: The Unique Stability of C-Glycosides

Iriflophenone 3-C-beta-D-glucopyranoside is a benzophenone derivative found in various plant species.[1] Structurally, it is a C-glycoside, meaning the glucose moiety is attached to the aglycone via a carbon-carbon bond.[2] This C-C bond confers significantly greater resistance to acid hydrolysis compared to the more common O-glycosidic bonds, which are readily cleaved under acidic conditions.[2][3][4] However, "resistant" does not mean inert. Understanding the nuances of its stability is crucial for accurate experimental design and data interpretation.

A study on the stability of Iriflophenone 3-C-beta-D-glucopyranoside in an extract of Aquilaria crassna leaves indicated that the compound is stable in neutral to acidic environments.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and challenges encountered during the study of Iriflophenone 3-C-beta-D-glucopyranoside's stability.

Q1: I observe some degradation of my Iriflophenone 3-C-beta-D-glucopyranoside sample under acidic conditions. I thought C-glycosides were acid-stable?

A1: This is a common and important observation. While the C-C glycosidic bond is significantly more robust than an O-glycosidic bond, it is not indestructible. Several factors can contribute to the degradation of C-glycosides under acidic conditions:

  • Harsh Conditions: Forced degradation studies, by design, employ conditions more severe than typical storage or physiological environments.[6] Exposure to strong acids (e.g., 0.1 N HCl or higher), elevated temperatures, and prolonged incubation times can lead to degradation. For instance, studies on other flavonoid glycosides have used conditions like 0.1 mol/L HCl at 70°C to induce degradation.[7]

  • Wessely-Moser Rearrangement: Under certain acidic conditions, flavone C-glycosides can undergo an isomerization reaction known as the Wessely-Moser rearrangement.[8] This involves the migration of the glycosyl unit to an alternative carbon on the A-ring, resulting in an isomer with the same mass but different chromatographic and spectroscopic properties.

  • Aglycone Instability: The stability of the entire molecule also depends on the stability of the aglycone (the non-sugar part). The benzophenone core of Iriflophenone may itself be susceptible to degradation under harsh acidic and thermal stress, independent of the glycosidic bond.

Q2: What are the likely degradation products of Iriflophenone 3-C-beta-D-glucopyranoside under forced acidic degradation?

A2: Direct cleavage of the C-C bond to yield the aglycone and glucose is energetically unfavorable and less likely to be the primary degradation pathway under typical laboratory acidic conditions. The more probable transformation is isomerization through the Wessely-Moser rearrangement, leading to the formation of a structural isomer. It is also possible that under very harsh conditions, degradation of the aglycone itself could occur, leading to smaller phenolic fragments.

Q3: How should I design a forced degradation study to assess the acid stability of my compound?

A3: A well-designed forced degradation (or stress testing) study is essential to understand degradation pathways and to develop stability-indicating analytical methods.[6][9] Here is a recommended workflow:

  • Preliminary Study: Expose a solution of Iriflophenone 3-C-beta-D-glucopyranoside to a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve a target degradation of 10-15%.[6]

  • Condition Optimization: If the initial conditions result in too rapid or too slow degradation, adjust the acid concentration, temperature, or incubation time accordingly.

  • Definitive Study: Once appropriate conditions are determined, perform the definitive study with multiple time points to establish the degradation kinetics.

  • Analysis: Analyze the stressed samples using a validated stability-indicating method, typically RP-HPLC with UV detection.

Q4: What analytical techniques are best for monitoring the stability of Iriflophenone 3-C-beta-D-glucopyranoside?

A4: A combination of chromatographic and spectroscopic techniques is ideal:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the workhorse for stability studies. It allows for the separation of the parent compound from its degradation products and their quantification. A C18 column is commonly used for the analysis of flavonoids and related compounds.[10][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of degradation products. By determining the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear after stress testing, you can deduce the molecular formulas of the degradants and propose their structures.[13][14]

Q5: My HPLC chromatogram shows a new peak after acid treatment, but the mass spectrum is identical to the parent compound. What does this mean?

A5: This is a strong indication of isomerization. The new peak likely represents an isomer of Iriflophenone 3-C-beta-D-glucopyranoside, which would have the same molecular weight and therefore the same mass spectrum, but a different chemical structure that results in a different retention time on the HPLC column. The Wessely-Moser rearrangement is a plausible explanation for this observation in C-glycosyl flavonoids.[8]

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Iriflophenone 3-C-beta-D-glucopyranoside.

Materials:

  • Iriflophenone 3-C-beta-D-glucopyranoside

  • Methanol or other suitable organic solvent

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, and vials

  • Water bath or incubator

  • HPLC system with UV detector

  • LC-MS system (for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Iriflophenone 3-C-beta-D-glucopyranoside in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Sample Preparation for Acid Stress:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl.

    • Dilute to the final volume with a 50:50 mixture of water and the organic solvent used for the stock solution. The final concentration of the drug should be suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the sample solution in a water bath at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by HPLC and LC-MS. A control sample (without acid) should be run in parallel.

Protocol 2: RP-HPLC Analysis

This is a general starting method for the analysis of Iriflophenone 3-C-beta-D-glucopyranoside and its potential degradants. Method optimization will likely be required.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient, for example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths, including the λmax of Iriflophenone 3-C-beta-D-glucopyranoside (around 298 nm).[15]

  • Column Temperature: 30°C

Data Presentation

The results of a forced degradation study should be presented clearly, often in a tabular format.

Stress ConditionTime (hours)% Parent Compound Remaining% DegradationNumber of Degradants
0.1 N HCl, 60°C010000
492.57.51
885.214.81
2468.931.12
Control, 60°C2499.80.20

Visualizations

Chemical Structure

G Iriflophenone Iriflophenone 3-C-beta-D-glucopyranoside G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Dilute with 0.2 N HCl to final conc. 0.1 N HCl A->B C Incubate at 60°C B->C D Withdraw Aliquots (0, 4, 8, 24h) C->D E Neutralize with NaOH D->E F Analyze by HPLC & LC-MS E->F G Quantify Degradation & Identify Products F->G G A Iriflophenone 3-C-glucoside B Ring Opening (Intermediate) A->B H+ / Heat C Isomeric C-glucoside B->C Ring Closure

Caption: Simplified Wessely-Moser Rearrangement.

References

  • Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Cogent Chemistry, 7(1), 1892740. [Link]

  • El-Sherei, M. M., Ragheb, A. Y., & Kassem, M. E. (n.d.). Glycosides. SlideShare. [Link]

  • Ishaque, M., Bibi, Y., Al Ayoubi, S., & Qayyum, A. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. [Link]

  • National Center for Biotechnology Information. (n.d.). Iriflophenone-3-C-beta-flucoside. In PubChem Compound Database. Retrieved from [Link]

  • Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • Jin, Y., Liu, Z., & Qu, H. (2013). Forced degradation of flavonol glycosides extraced from Ginkgo biloba. ResearchGate. [Link]

  • Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • Wang, L., et al. (2016). Controlled acid hydrolysis and kinetics of flavone C-glycosides from trollflowers. Industrial Crops and Products, 87, 262-269. [Link]

  • National Center for Biotechnology Information. (n.d.). flavonoid di-C-glucosylation. In PubChem Pathway. Retrieved from [Link]

  • Khamphio, M., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Molecules, 25(21), 4898. [Link]

  • Timell, T. E. (1964). The Acid Hydrolysis of Glycosides: II. Effect of Substituents at C-5. Canadian Journal of Chemistry, 42(6), 1456–1472. [Link]

  • Rauter, A. P., et al. (2007). C-Glycosylflavonoids: Identification, Bioactivity and Synthesis. Natural Product Communications, 2(11), 1175-1196. [Link]

  • Brazier-Hicks, M., et al. (2009). The C-Glycosylation of Flavonoids in Cereals. Journal of Biological Chemistry, 284(27), 17926–17934. [Link]

  • Jerz, G., et al. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 888801. [Link]

  • Mori, T., et al. (2021). C-Glycoside metabolism in the gut and in nature: Identification, characterization, structural analyses and distribution of C-C bond-cleaving enzymes. Nature Communications, 12(1), 6331. [Link]

  • Kamberi, M., & Tsutsumi, M. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Ishaque, M., et al. (2021). Iriflophenone-3-C–d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gast. Semantic Scholar. [Link]

  • Khamphio, M., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. PubMed. [Link]

  • Chemistry Stack Exchange. (2020). Are glycosides stable to acidic hydrolysis?[Link]

  • Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. [Link]

  • Timell, T. E. (1964). The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. ResearchGate. [Link]

  • Mori, T., et al. (2021). Reactions of C-deglycosylation enzymes a Two-step C-C bond cleavage... ResearchGate. [Link]

  • Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES. Canadian Science Publishing. [Link]

  • Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing. [Link]

  • Mondal, S., et al. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 10(09), 675-679. [Link]

  • AGC Biologics. (n.d.). Analytical, Formulation & Stability. [Link]

  • Eurofins Scientific. (2024). Chemical and stability studies. [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating HPLC Methods for Iriflophenone 3-C-glucoside Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Iriflophenone 3-C-glucoside. Drawing upon established principles of analytical chemistry and regulatory expectations, this document will navigate the reader through method optimization, a comparative analysis of alternative chromatographic approaches, and a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scientifically sound analytical method for this promising natural compound.

Introduction: The Analytical Imperative for Iriflophenone 3-C-glucoside

Iriflophenone 3-C-glucoside is a benzophenone derivative found in various plant species, including Aquilaria crassna and Dryopteris ramosa.[1] This compound has garnered significant interest for its diverse pharmacological activities, including potential antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy. A validated analytical method is not merely a regulatory requirement but a cornerstone of quality control, providing the necessary assurance of a consistent and high-quality product.

The C-glycosidic linkage in Iriflophenone 3-C-glucoside, where the sugar moiety is attached directly to the benzophenone core through a carbon-carbon bond, confers a distinct chemical stability compared to the more common O-glycosides. However, potential impurities can arise from the manufacturing process, degradation, or the presence of structurally related compounds from its natural source. Therefore, a highly specific and robust analytical method is essential to separate and quantify Iriflophenone 3-C-glucoside from these potential impurities.

Developing an Optimized HPLC Method for Purity Analysis

The development of a successful HPLC method hinges on a systematic approach to selecting the appropriate stationary phase, mobile phase, and detection parameters. The goal is to achieve optimal resolution between the main component and all potential impurities.

The Rationale Behind Method Selection

For a moderately polar compound like Iriflophenone 3-C-glucoside, reverse-phase HPLC (RP-HPLC) is the most logical starting point. This technique separates molecules based on their hydrophobicity, with more polar compounds eluting earlier. The use of a C18 stationary phase is a common and effective choice for the analysis of flavonoids and their glycosides.[3][4]

The mobile phase composition is critical for achieving the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity analysis as it can effectively separate compounds with a wider range of polarities. A typical mobile phase for flavonoid analysis consists of an acidified aqueous component and an organic modifier like acetonitrile or methanol.[5] The addition of a small amount of acid, such as formic acid or acetic acid, helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved reproducibility.

For detection, a Photodiode Array (PDA) detector is highly recommended. A PDA detector can acquire the entire UV-Vis spectrum of the eluting peaks, which is invaluable for peak identification and purity assessment. Based on available literature, Iriflophenone 3-C-glucoside exhibits strong UV absorbance, with a maximum absorption (λmax) around 298 nm.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Define Analytical Target Profile - Purity of Iriflophenone 3-C-glucoside] --> B{Select Chromatographic Mode}; B --> C[Reverse-Phase HPLC]; C --> D{Choose Stationary Phase}; D --> E[C18 Column]; E --> F{Optimize Mobile Phase}; F --> G[A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid]; G --> H{Develop Gradient Elution}; H --> I{Select Detection Wavelength}; I --> J[PDA Detector at 298 nm]; J --> K[Method Optimization Complete];

}

Caption: Workflow for the development of an optimized HPLC method.

Comparative Analysis of HPLC Methods

While RP-HPLC is the workhorse for this type of analysis, other chromatographic techniques could be considered. This section provides a comparative overview.

MethodPrincipleAdvantages for Iriflophenone 3-C-glucosideDisadvantages for Iriflophenone 3-C-glucoside
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Excellent for moderately polar compounds, robust, reproducible, wide availability of columns.May have limitations in retaining very polar impurities.
Normal-Phase HPLC (NP-HPLC) Separation based on polarity using a polar stationary phase and non-polar mobile phase.Can be effective for separating isomers.Requires non-aqueous and often flammable mobile phases, less reproducible than RP-HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase and a high concentration of organic solvent in the mobile phase.Better retention of very polar compounds compared to RP-HPLC.[6][7]Can have longer equilibration times, may be more sensitive to the water content of the sample.

For the specific application of purity analysis of Iriflophenone 3-C-glucoside, RP-HPLC on a C18 column remains the most suitable and practical choice due to its robustness, versatility, and proven track record for similar compounds.

Detailed Experimental Protocol: Optimized RP-HPLC Method

This section provides a step-by-step protocol for the recommended HPLC method for the purity analysis of Iriflophenone 3-C-glucoside.

4.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Iriflophenone 3-C-glucoside reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Water (HPLC grade).

4.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-45 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 298 nm
Injection Volume 10 µL

4.3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of Iriflophenone 3-C-glucoside reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This gives a concentration of approximately 1 mg/mL.

  • Test Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

Method Validation According to ICH Guidelines

The developed method must be validated to ensure it is fit for its intended purpose. The validation will be performed according to the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A[Start: Optimized HPLC Method] --> B{Validation Protocol}; B --> C[Specificity]; B --> D[Linearity]; B --> E[Range]; B --> F[Accuracy]; B --> G[Precision]; B --> H[Detection Limit (LOD)]; B --> I[Quantitation Limit (LOQ)]; B --> J[Robustness]; J --> K[Validated Method];

}

Caption: Decision-making process for HPLC method validation.

5.1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Forced Degradation Studies: To demonstrate specificity, forced degradation studies will be performed on Iriflophenone 3-C-glucoside. The sample will be subjected to stress conditions such as acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H2O2), and thermal stress (80°C).[8][9][10] The stressed samples will be analyzed by the proposed HPLC method. The method is considered specific if the degradation products are well-resolved from the main peak of Iriflophenone 3-C-glucoside. Peak purity analysis using the PDA detector should also be performed to confirm that the main peak is spectrally pure.

5.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: A series of at least five solutions of Iriflophenone 3-C-glucoside reference standard will be prepared at concentrations ranging from 50% to 150% of the nominal test concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Each solution will be injected in triplicate.

  • Acceptance Criteria: A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

5.3. Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Based on the linearity study, the range will be established.

5.4. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy will be assessed by the recovery of a known amount of Iriflophenone 3-C-glucoside spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Each concentration level will be prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5.5. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): Six replicate injections of the test solution at 100% of the test concentration will be performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay will be performed on a different day, by a different analyst, and on a different instrument.

  • Acceptance Criteria: The RSD for the peak areas of the six replicate injections should be ≤ 2.0%.

5.6. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

5.7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The robustness of the method will be evaluated by making small, deliberate changes to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the peak areas should not be significantly affected.

Summary of Validation Data

The results of the validation experiments should be summarized in clear and concise tables for easy review and interpretation.

Table 1: Linearity Data

Concentration (mg/mL)Peak Area (Mean ± SD, n=3)
0.5...
0.75...
1.0...
1.25...
1.5...
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Recovered (mg, Mean ± SD, n=3)Recovery (%)
80%.........
100%.........
120%.........
Mean Recovery (%) 98.0 - 102.0

Table 3: Precision Data

Precision TypeParameterResultAcceptance Criteria
RepeatabilityRSD of 6 injections (%)...≤ 2.0%
Intermediate PrecisionRSD of 6 injections (%)...≤ 2.0%

Conclusion

This guide has outlined a comprehensive approach to the development and validation of an HPLC method for the purity analysis of Iriflophenone 3-C-glucoside. By following a systematic development process and adhering to the principles of method validation as prescribed by the ICH, a reliable, robust, and scientifically sound analytical method can be established. This will ensure the quality and consistency of Iriflophenone 3-C-glucoside, a compound with significant therapeutic potential. The presented framework serves as a practical guide for analytical scientists in the pharmaceutical and related industries.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bhattacharyya, D., Nag, S., & Kundu, A. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 4384-4392.
  • Khan, T., et al. (2021). Iriflophenone-3-C-β-d-Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Ailments. Molecules, 26(18), 5649.
  • Karas, M., et al. (2013). Retention Study of Flavonoids Under Different Chromatographic Modes.
  • Karas, M., et al. (2016). Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract. Molecules, 21(7), 844.
  • Merken, H. M., & Beecher, G. R. (2000). Measurement of food flavonoids by high-performance liquid chromatography: a review. Journal of Agricultural and Food Chemistry, 48(3), 577-599.
  • Fu, Q., et al. (2016). HPLC analysis of flavonoids. In Encyclopedia of Chromatography, Third Edition (pp. 1-5). CRC Press.
  • Jin, Y., et al. (2013). Forced degradation of flavonol glycosides extraced from Ginkgo biloba.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Ramakrishnan P, Kamalanathan C, Rajagopal V. (2020). Method development on reverse-phase high-performance liquid chromatography for the improvement of routine analysis of flavonoids on agricultural and food products. Pharmacognosy Magazine, 16(70), S486-S491.
  • Fu, Y., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 7(10), 166.

Sources

A Senior Application Scientist’s Guide to the Certification of an Iriflophenone 3-C-glucoside Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and natural product analysis, the reliability of quantitative and qualitative data hinges on the quality of the reference standards employed. Iriflophenone 3-C-glucoside, a benzophenone found in plants such as Aquilaria spp. and Cyclopia genistoides, is a compound of increasing interest due to its potential anti-diabetic, antioxidant, and anti-inflammatory properties.[1][2] As research progresses from discovery to development, the need for a meticulously characterized, high-purity reference standard becomes not just a matter of best practice, but a regulatory necessity.

This guide provides an in-depth, technically-grounded framework for the certification of an Iriflophenone 3-C-glucoside reference standard. Moving beyond a simple listing of tests, we will explore the scientific rationale behind a multi-tiered analytical approach, ensuring the final certified value is robust, defensible, and built on a foundation of orthogonal, self-validating methodologies.

The Cornerstone of Certification: A Dual-Pronged Strategy

The establishment of a primary reference standard requires an exhaustive characterization to confirm its identity and assign a precise purity value.[3][4] Regulatory bodies like the FDA mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized".[4] To achieve this, we employ a dual strategy that combines a comprehensive Mass Balance approach with an orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) analysis. This ensures that the assigned purity is not an artifact of a single technique but a consensus value derived from independent analytical principles.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity Assessment cluster_2 Final Certification ID_HRMS HRMS MassBalance Mass Balance Approach ID_HRMS->MassBalance Confirmed Identity ID_NMR NMR (1D & 2D) ID_NMR->MassBalance Confirmed Identity qNMR qNMR (Orthogonal Method) ID_NMR->qNMR Orthogonal Validation ID_FTIR FTIR ID_FTIR->MassBalance Confirmed Identity CoA Certificate of Analysis MassBalance->CoA qNMR->CoA RawMaterial Iriflophenone 3-C-glucoside (Candidate Material) RawMaterial->ID_HRMS Structural Confirmation RawMaterial->ID_NMR Structural Confirmation RawMaterial->ID_FTIR Structural Confirmation

Overall Certification Workflow for a Reference Standard.

Part I: Unambiguous Identity and Structural Confirmation

Before any quantitative assessment, the absolute identity of the candidate material must be unequivocally confirmed. This is a non-negotiable first step; a purity value is meaningless if assigned to the wrong molecule. We utilize a triad of spectroscopic techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS)
  • Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is the first and most crucial test to confirm that the candidate material has the correct molecular formula for Iriflophenone 3-C-glucoside (C₁₉H₂₀O₁₀).[5]

  • Experimental Protocol:

    • System: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a UPLC system.[6]

    • Sample Preparation: Prepare a 10 µg/mL solution of the candidate material in methanol.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Perform a direct infusion or LC-MS analysis.

    • Data Acquisition: Acquire data in full scan mode over a range of m/z 100-1000.

  • Data Interpretation & Acceptance Criteria:

    • The primary observed ion should correspond to an adduct of the parent molecule. For Iriflophenone 3-C-glucoside (MW: 408.36), a common adduct is the sodium adduct [M+Na]⁺.[1]

    • The measured mass-to-charge ratio (m/z) for the [M+Na]⁺ ion should be within ±5 ppm of the theoretical calculated mass (431.0954).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: While HRMS confirms the elemental formula, NMR provides the definitive structural fingerprint, confirming the connectivity of atoms and the stereochemistry of the molecule. For a complex structure like a C-glucoside, 2D NMR experiments (such as COSY, HSQC, and HMBC) are essential to differentiate it from potential isomers.[7]

  • Experimental Protocol:

    • System: A 400 MHz or higher field NMR spectrometer.[7]

    • Sample Preparation: Dissolve approximately 5-10 mg of the candidate material in a suitable deuterated solvent, such as acetone-d₆ or methanol-d₄.[1][7]

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC, HMBC).

    • Data Processing: Process the spectra using appropriate software.

  • Data Interpretation & Acceptance Criteria:

    • The chemical shifts, coupling constants, and correlations observed in the ¹H, ¹³C, and 2D spectra must be consistent with the known structure of Iriflophenone 3-C-glucoside and match data from peer-reviewed literature.[1][7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality: FTIR provides confirmation of the key functional groups present in the molecule, serving as a rapid and reliable identity check.

  • Experimental Protocol:

    • System: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

    • Sample Preparation: Place a small amount of the dry powder directly on the ATR crystal.

    • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation & Acceptance Criteria:

    • The spectrum should exhibit characteristic absorption bands corresponding to the functional groups in Iriflophenone 3-C-glucoside, such as O-H stretching (broad band ~3300 cm⁻¹), C=O stretching of the ketone (~1607 cm⁻¹), and aromatic C=C stretching.[1]

Part II: Quantitative Purity by the Mass Balance Approach

The mass balance method is a cornerstone of reference standard certification.[8] It determines purity indirectly by summing all possible impurities and subtracting them from 100%. This comprehensive approach ensures no significant impurity is overlooked.

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

G cluster_0 Mass Balance Workflow Start Structurally Confirmed Iriflophenone 3-C-glucoside HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer Titration (Water Content) Start->KF GC Headspace GC-MS (Residual Solvents) Start->GC ICP ICP-MS / Sulphated Ash (Inorganic Impurities) Start->ICP Calculation Calculate Purity: 100% - Σ(Impurities) HPLC->Calculation KF->Calculation GC->Calculation ICP->Calculation

Workflow for the Mass Balance Purity Assessment.
Organic Impurity Profiling by HPLC-UV
  • Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying structurally related impurities, degradation products, and synthetic precursors. The principle of area percent normalization is used, assuming all impurities have a similar response factor to the main peak at the chosen wavelength.

  • Experimental Protocol:

    • System: An HPLC or UPLC system with a UV/PDA detector.

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.[9]

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.01% acetic acid) is typically effective.[9]

    • Flow Rate: 0.5 - 1.0 mL/min.[9]

    • Detection: Monitor at a wavelength where the analyte and potential impurities absorb, such as 330 nm.[9]

    • Analysis: Inject a high-concentration solution to ensure detection of impurities at the 0.05% level or lower.

  • Data Interpretation & Acceptance Criteria:

    • Sum the area of all impurity peaks and calculate the percentage relative to the total peak area.

    • This value represents the total organic impurity content.

Alternative Method: ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the specific quantification of Iriflophenone 3-C-glucoside.[9][10] While highly sensitive and specific for the target analyte, it is not suitable for comprehensive impurity profiling as it will not detect impurities that lack the specific epitope recognized by the antibody. It serves better as a tool for quantifying the analyte in complex matrices (like plant extracts) rather than for certifying a pure reference standard.[10]
Water Content by Karl Fischer Titration
  • Causality: Water is a common and significant impurity in highly polar, hygroscopic materials like glycosides. Coulometric Karl Fischer titration is a highly accurate and specific method for determining water content.

  • Experimental Protocol:

    • System: A coulometric Karl Fischer titrator.

    • Sample Preparation: Accurately weigh a suitable amount of the reference standard material.

    • Analysis: Introduce the sample into the titration cell and run the analysis until the endpoint is reached.

    • Calculation: The instrument directly provides the water content as a weight percentage.

Residual Solvents by Headspace GC-MS
  • Causality: If the material is synthesized or has undergone purification with organic solvents, residual amounts may remain. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying these volatile impurities.

  • Experimental Protocol:

    • System: A headspace autosampler coupled to a GC-MS system.

    • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable diluent (e.g., DMSO).

    • Analysis: Analyze according to established pharmacopeial methods (e.g., USP <467>).

    • Calculation: Quantify any detected solvents against a calibrated standard and sum the results.

Inorganic Impurities by Sulphated Ash / ICP-MS
  • Causality: Non-volatile inorganic impurities, such as catalyst residues or salts, must be accounted for. The sulphated ash test is a gravimetric method, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides a more sensitive, element-specific analysis.[8]

  • Experimental Protocol (Sulphated Ash):

    • Accurately weigh a significant amount of the sample into a crucible.

    • Ignite the sample gently until thoroughly charred.

    • Moisten the residue with sulfuric acid and heat until white fumes are no longer evolved.

    • Ignite at 800 ± 25 °C until all black particles have disappeared.

    • Cool, weigh, and calculate the percentage of residue.

Part III: Orthogonal Purity Assessment by qNMR

  • Causality: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without needing a reference standard of the same compound.[8] It relies on the principle that the integrated signal area of a specific nucleus (e.g., ¹H) is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte resonance to that of a certified internal standard with a known purity, the purity of the analyte can be calculated. This provides a powerful, independent verification of the mass balance result.

  • Experimental Protocol:

    • Internal Standard Selection: Choose a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has resonances that do not overlap with the analyte signals.

    • Sample Preparation: Accurately weigh both the Iriflophenone 3-C-glucoside candidate material and the internal standard into the same vial. Dissolve in a known volume of a suitable deuterated solvent.

    • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Data Processing: Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Purity (analyte) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity (std)

      • Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, Purity (std) = Certified purity of the internal standard.

Data Synthesis and Final Certification

The final step is to synthesize the data from all analyses and assign a certified value.

Table 1: Comparative Purity Assessment for Iriflophenone 3-C-glucoside (Lot No. XXXXX)

Parameter Method Result Contribution to Purity Calculation
Identity Confirmation HRMS, NMR, FTIRConforms to StructureN/A
Organic Impurities HPLC-UV (Area %)0.15%-0.15%
Water Content Karl Fischer Titration0.45%-0.45%
Residual Solvents Headspace GC-MS<0.05% (Not Detected)-0.00%
Inorganic Impurities Sulphated Ash0.08%-0.08%
Mass Balance Purity Calculation 99.32% Certified Value Component 1
Orthogonal Purity qNMR 99.4% Certified Value Component 2
Final Certified Purity Weighted Average 99.3% Reported on CoA

The close agreement between the mass balance result (99.32%) and the qNMR result (99.4%) provides high confidence in the final certified value. The value reported on the Certificate of Analysis (CoA) is typically a weighted average, with an associated uncertainty calculated according to guidelines such as ISO Guide 35.[8] This final document provides the end-user with a comprehensive summary of the characterization and a reliable purity value for their critical analytical work. Proper storage, typically at -20°C or -80°C and protected from light, is crucial to maintain this certified purity over time.[11]

References

  • Iriflophenone-3-C-beta-flucoside | C19H20O10 | CID 184358 . PubChem, National Center for Biotechnology Information. [Link]

  • Iriflophenone-3-C–d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gast . Semantic Scholar. [Link]

  • Iriflophenone-3-C-glucoside from Cyclopia genistoides: isolation and quantitative comparison of antioxidant capacity with mangiferin and isomangiferin using on-line HPLC antioxidant assays . PubMed. [Link]

  • Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake . Pharmacognosy Magazine. [Link]

  • Iriflophenone-3-C-glucoside from Cyclopia genistoides: isolation and quantitative comparison of antioxidant capacity with mangiferin and isomangiferin using on-line HPLC antioxidant assays . UPDF AI. [Link]

  • Iriflophenone-3-C-glucoside from Cyclopia genistoides: Isolation and quantitative comparison of antioxidant capacity with mangiferin and isomangiferin using on-line HPLC antioxidant assays | Request PDF . ResearchGate. [Link]

  • Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody . PubMed. [Link]

  • THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Determination of Iriflophenone 3-C-beta-D-Glucoside From Aquilaria spp. by an Indirect Competitive Enzyme-linked Immunosorbent Assay Using a Specific Polyclonal Antibody | Request PDF . ResearchGate. [Link]

  • (PDF) Effects of iriflophenone 3-C--glucoside on fasting blood glucose level and glucose uptake . ResearchGate. [Link]

  • (PDF) Certification and uncertainty evaluation of flavonoids certified reference materials . ResearchGate. [Link]

  • Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025 . Coperion. [Link]

  • flavin-1 . ZeptoMetrix. [Link]

  • Effects of iriflophenone 3‑C‑β‑glucoside on fasting blood glucose level and glucose uptake . Pharmacognosy Magazine. [Link]

  • Acceptability of Standards from Alternative Compendia (BP/EP/JP) . Food and Drug Administration. [Link]

  • <11> USP REFERENCE STANDARDS . USP. [Link]

  • Reference-Standard Material Qualification . Pharmaceutical Technology. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Benzophenone vs. Xanthone Glucosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Dichotomy and Its Pharmacokinetic Implications

In the realm of natural product pharmacology and drug development, the journey of a compound through the body—its absorption, distribution, metabolism, and excretion (ADME)—is as critical as its intrinsic bioactivity. Glycosylation, the attachment of a sugar moiety to a core molecule (aglycone), profoundly alters these pharmacokinetic properties. This guide provides a comparative analysis of two structurally related, yet distinct, classes of polyphenolic compounds: benzophenone glucosides and xanthone glucosides.

Benzophenones, characterized by a diphenyl ketone backbone, are found in plants like mangoes and are also widely used as UV filters in sunscreens.[1][2] Xanthones possess a dibenzo-γ-pyrone scaffold and are abundant in a few plant families, with mangosteen being a prominent source.[3][4][5] While both are polyphenols, the rigid, planar tricyclic system of xanthones contrasts with the more flexible diaryl ketone structure of benzophenones. When a glucoside (glucose) moiety is attached, it fundamentally changes their interaction with biological systems. This guide will dissect these differences, explaining the causal relationships between chemical structure and pharmacokinetic fate, supported by experimental frameworks.

The Central Role of the Glucoside Moiety: O- vs. C-Glycosides

A critical distinction that dictates the pharmacokinetic profile of these compounds is the nature of the glycosidic bond.[6][5][7]

  • O-Glucosides : The sugar is linked to the aglycone via an oxygen atom. This bond is susceptible to hydrolysis by digestive enzymes (e.g., glucosidases) in the small intestine and by the gut microbiome.[8][9]

  • C-Glucosides : The sugar is linked directly to the aglycone via a carbon-carbon bond. This bond is significantly more resistant to enzymatic and acidic hydrolysis.[6][5][7]

Many benzophenone glucosides are O-glucosides, while xanthones feature both O- and C-glucosides, such as the well-studied C-glucoside mangiferin.[3][6][10] This difference is a primary determinant of their absorption and metabolic pathways.

G cluster_O O-Glucoside Pathway cluster_C C-Glucoside Pathway O_Glucoside Benzophenone/Xanthone O-Glucoside Hydrolysis Enzymatic Hydrolysis (e.g., β-glucosidase) O_Glucoside->Hydrolysis Intestinal Lumen Aglycone Aglycone Hydrolysis->Aglycone Absorbed_Aglycone Absorbed Aglycone Aglycone->Absorbed_Aglycone Passive Diffusion C_Glucoside Xanthone C-Glucoside (e.g., Mangiferin) Transporter Active Transport (e.g., SGLT1) C_Glucoside->Transporter Intestinal Lumen Absorbed_Glucoside Absorbed Intact Transporter->Absorbed_Glucoside

Caption: Contrasting intestinal fate of O- and C-glucosides.

Part 1: Comparative Absorption

The absorption of a xenobiotic from the gastrointestinal tract into systemic circulation is the first critical step. For glucosides, this is not a simple process of passive diffusion.

Benzophenone Glucosides: Being predominantly O-glucosides, their absorption is often preceded by hydrolysis. The more lipophilic aglycone is then readily absorbed via passive diffusion across the intestinal epithelium.[8][11][12] However, some intact absorption of the glucoside can occur, likely mediated by hexose transporters, though this is generally a less efficient pathway compared to aglycone diffusion.[11][12]

Xanthone Glucosides: The absorption profile for xanthones is highly dependent on the glycosidic linkage.

  • Xanthone O-Glucosides follow a similar path to benzophenone glucosides: hydrolysis followed by aglycone absorption.

  • Xanthone C-Glucosides like mangiferin are resistant to hydrolysis.[6][5] Their absorption relies on active transport mechanisms, likely involving sodium-glucose cotransporter 1 (SGLT1).[11][12] This results in the absorption of the intact glucoside, a key point of divergence from the O-glucoside counterparts. While this allows for systemic exposure to the parent glycoside, the efficiency of transport can be a limiting factor, often leading to lower overall bioavailability compared to readily absorbed aglycones.[11][12]

The causality here is clear: the stability of the C-C bond in C-glucosides prevents enzymatic cleavage in the gut, forcing a reliance on slower, saturable active transport systems for absorption. In contrast, the labile C-O bond of O-glucosides allows for rapid conversion to a more permeable aglycone.

Part 2: Distribution in Systemic Circulation

Once absorbed, the compounds are distributed throughout the body via the bloodstream. Key factors influencing distribution are plasma protein binding and tissue permeability.

Benzophenone Glucosides & Metabolites: Studies on the aglycone benzophenone-3 (BP-3) show it binds strongly to plasma proteins.[1] Following absorption and metabolism, the resulting glucuronide conjugates are more water-soluble. This increased hydrophilicity generally restricts their passage across cell membranes, limiting distribution into tissues and favoring confinement to the bloodstream and eventual elimination. Tissue distribution studies of BP-3 show the highest concentrations of the parent compound and its metabolites in the liver and kidneys, the primary organs of metabolism and excretion.[1]

Xanthone Glucosides & Metabolites: Data on xanthones like α-mangostin (an aglycone) also indicate significant first-pass metabolism.[13] The absorbed xanthone glucosides, being relatively polar, have a smaller volume of distribution than their aglycones. Mangiferin (a C-glucoside) and its metabolites are found in plasma, but their ability to penetrate tissues is influenced by their polarity and interaction with cellular efflux transporters.[14] The increased water solubility imparted by the glucose moiety generally leads to a longer mean residence time in the plasma for glycosides compared to their aglycones.[15]

Comparative Summary: The general principle holds for both classes: glycosylation increases hydrophilicity, which tends to decrease the volume of distribution and limit penetration into lipophilic tissues compared to the respective aglycones. The primary difference lies in the form that reaches circulation: for O-glucosides, it's largely the aglycone which is then rapidly metabolized, while for C-glucosides, the intact glycoside itself circulates.

Part 3: The Metabolic Arena - A Tale of Two Pathways

Metabolism is the body's process of transforming xenobiotics to facilitate their elimination. For glucosides, this is a two-stage process involving the sugar moiety and the aglycone.

G cluster_gut Gut Lumen / Microbiota cluster_liver Liver (Hepatocytes) compound Parent Glucoside (Benzophenone or Xanthone) hydrolysis Deglycosylation (Hydrolysis of O-Glucosides) compound->hydrolysis If O-Glucoside aglycone Aglycone compound->aglycone If absorbed intact & metabolized hydrolysis->aglycone phase1 Phase I (Oxidation, Reduction) - CYP450s - phase2 Phase II (Conjugation) - UGTs, SULTs - phase1->phase2 Creates handle for conjugation metabolites Conjugated Metabolites (Glucuronides, Sulfates) phase2->metabolites aglycone->phase1 aglycone->phase2 excretion Excretion (Urine, Bile) metabolites->excretion

Caption: General metabolic pathway for polyphenolic glucosides.

Benzophenone Glucosides: The metabolism of benzophenones is well-documented, particularly for BP-3. After the initial hydrolysis of the glucoside (if administered as such), the aglycone undergoes extensive Phase II metabolism. The primary route is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), forming water-soluble benzophenone-glucuronide conjugates.[1][16] Sulfation is another, though typically minor, pathway. These conjugates are the main metabolites found in urine.[1][16] Recent research suggests that these glucoside/glucuronide metabolites may not be inert and could possess phototoxic properties.[16][17]

Xanthone Glucosides: Xanthones also undergo extensive metabolism. Orally administered xanthone O-glucosides are first hydrolyzed by gut microbiota to their aglycones (e.g., norathyriol).[14] These aglycones, along with those from dietary sources (e.g., α-mangostin), are then absorbed and undergo Phase II conjugation, primarily glucuronidation and sulfation, in the liver.[13][18] For C-glucosides like mangiferin, which are absorbed intact, metabolism occurs on the circulating molecule, though it is generally slower. The body may attempt to metabolize the aglycone portion or the sugar itself. Evidence suggests that mangiferin experiences a significant first-pass effect in the liver.[14]

Key Mechanistic Differences: The most significant difference stems from the initial hydrolysis step. For O-glucosides of both classes, the gut microbiota plays a crucial role in liberating the absorbable aglycone. For C-glucosides, this pathway is largely bypassed, leading to different circulating metabolites and potentially different systemic effects. The efficiency of hepatic UGT and sulfotransferase (SULT) enzymes towards the specific aglycone structure will then determine the final metabolic profile.

Part 4: Excretion Profiles

Excretion is the final removal of the compounds and their metabolites from the body.

  • Benzophenones : The primary route of excretion for benzophenone metabolites is urine.[1] The water-soluble glucuronide and sulfate conjugates are efficiently filtered by the kidneys and eliminated. Fecal excretion accounts for a smaller portion.[1]

  • Xanthones : Similarly, xanthone metabolites are excreted in both urine and feces. Urinary excretion of conjugated metabolites is significant.[18] Studies on α-mangostin show that only a small percentage (around 2-3%) of the ingested dose is recovered in urine as xanthones, indicating extensive metabolism or other excretion routes like biliary excretion into feces.[18]

The general principle is that the highly polar glucuronide and sulfate conjugates produced from both classes are well-suited for renal clearance.

Data Summary: Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic data. Note that direct comparative studies are rare, and parameters are influenced heavily by the specific compound, dose, and model system.

ParameterBenzophenone Representative (BP-3, Oral, Rat)Xanthone Representative (α-mangostin, Oral, Human)Key Insights
Tmax (Time to Peak) ~3.0 h[1]~3.7 h[18]Similar time to reach peak concentration, suggesting relatively rapid absorption processes for both aglycones.
Elimination Half-life (t½) Biphasic: 0.88 h (α), 15.9 h (β)[1]Variable, depends on individualThe long terminal half-life for BP-3 suggests potential for accumulation or slow release from tissues.
Primary Metabolites Glucuronide conjugates[1][16]Glucuronidated/sulfated conjugates[18]Both classes rely heavily on Phase II conjugation for elimination.
Bioavailability Low systemic bioavailability of parentLow bioavailability of parent compound[4][13]Both classes undergo extensive first-pass metabolism, significantly reducing the amount of unchanged aglycone reaching circulation.
Excretion Route Primarily urine[1]Urine and feces[18]Renal clearance of water-soluble metabolites is the major pathway for both.

Experimental Protocols for Comparative Pharmacokinetic Analysis

To generate robust comparative data, a multi-faceted experimental approach is required. The following protocols provide a self-validating framework for researchers.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol establishes the fundamental ADME profile (Cmax, Tmax, AUC, t½) following oral administration.

Objective: To determine and compare the plasma concentration-time profiles of a representative benzophenone glucoside and a xanthone glucoside.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.

  • Dosing: Administer the test compounds (e.g., iriflophenone-3-C-glucoside and mangiferin) orally via gavage at a dose of 50 mg/kg, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge blood at 4000 x g for 10 min at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma proteins using acetonitrile (1:3 v/v) containing an appropriate internal standard.

    • Centrifuge and inject the supernatant onto a C18 HPLC column.

    • Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[19][20]

    • Detect the parent compounds and major metabolites using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[19]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, t½) using non-compartmental analysis software.

Causality & Validation: This in vivo model provides the definitive measure of systemic exposure over time. The inclusion of a full time-course and analysis by a highly specific LC-MS/MS method ensures the data is robust. Comparing the Area Under the Curve (AUC) provides a direct measure of the extent of absorption and bioavailability between the two compounds.

Protocol 2: In Vitro Intestinal Permeability using Caco-2 Cells

This protocol elucidates the mechanism of intestinal absorption (passive diffusion vs. active transport).

Objective: To assess the apical-to-basolateral permeability of benzophenone and xanthone glucosides across a human intestinal epithelial cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% non-essential amino acids.[21]

  • Monolayer Formation: Seed cells onto Transwell® polycarbonate membrane inserts and grow for 21 days to allow for differentiation and formation of tight junctions.

  • Integrity Check: Validate monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Assay:

    • Wash monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (10 µM) to the apical (AP) chamber.

    • Collect samples from the basolateral (BL) chamber at 30, 60, 90, and 120 minutes. Replace the collected volume with fresh HBSS.

    • Include controls: propranolol (high permeability) and atenolol (low permeability).

  • Analysis: Quantify the compound concentration in the AP and BL samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for each compound. A Papp > 1 x 10⁻⁶ cm/s typically indicates good absorption.[8]

Causality & Validation: This model directly tests intestinal transport. A significant difference in Papp values between a benzophenone O-glucoside and a xanthone C-glucoside would validate different absorption mechanisms.[8][11] Running the experiment in the reverse (BL to AP) direction can identify the involvement of efflux transporters like P-glycoprotein.

G exp_design Experimental Design (Rat Model, n=5/group) dosing Oral Gavage (50 mg/kg) exp_design->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis Quantify Parent Quantify Metabolites processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_calc

Caption: Workflow for an in vivo comparative pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic profiles of benzophenone and xanthone glucosides are governed by the fundamental chemistry of their aglycone cores and, most critically, the nature of their glycosidic bonds.

  • Benzophenone (O-)Glucosides primarily rely on enzymatic hydrolysis in the gut to release their aglycone for absorption, which then undergoes extensive Phase II metabolism before excretion.

  • Xanthone Glucosides exhibit a dual mechanism: O-glucosides behave similarly to benzophenones, while C-glucosides are absorbed intact via active transport, leading to different circulating parent compounds and metabolic fates.

For researchers in drug development, this comparison underscores a crucial principle: glycosylation is not a generic solubilizing strategy but a specific modification with profound and predictable pharmacokinetic consequences. The stability of the C-glucoside bond presents both a challenge (potentially lower absorption) and an opportunity (delivery of the intact glycoside for specific targeting). Future research should focus on head-to-head comparisons using the protocols outlined above and explore the role of specific drug transporters (SGLT, GLUT, MRPs) in the disposition of these important natural product classes.

References

  • Sasaki, K., et al. (2021). Characterization of enzymes involved in the biosynthesis of xanthone glucosides in gentian. Frontiers in Plant Science. [Link]

  • Xiao, J., et al. (2017). Dietary flavonoid aglycones and their glycosides: Which show better biological significance? Critical Reviews in Food Science and Nutrition. [Link]

  • Chitchumroonchokchai, C., et al. (2012). Xanthones in Mangosteen Juice Are Absorbed and Partially Conjugated by Healthy Adults. The Journal of Nutrition. [Link]

  • Lu, Y., et al. (2020). Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. ACS Omega. [Link]

  • Lu, Y., et al. (2020). Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. PMC. [Link]

  • Křen, V., & Martínková, L. (2001). Glycosides in Medicine: The Role of Glycosidic Residue in Biological Activity. Current Medicinal Chemistry. [Link]

  • Cai, F., et al. (2010). Simultaneous determination of active xanthone glycosides, timosaponins and alkaloids in rat plasma after oral administration of Zi-Shen Pill extract for the pharmacokinetic study by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Al-Jedah, J. H., et al. (2023). A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. PMC. [Link]

  • Huang, Q., et al. (2021). Xanthone Glucosides. Encyclopedia MDPI. [Link]

  • Vuckovic, D., et al. (2023). Unraveling the metabolic effects of benzophenone-3 on the endosymbiotic dinoflagellate Cladocopium goreaui. PMC. [Link]

  • Semwal, P., et al. (2023). Edible Plant-Derived Xanthones as Functional Food Components for Metabolic Syndrome Mitigation: Bioactivities and Mechanisms. MDPI. [Link]

  • Wang, Y., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. PMC. [Link]

  • Hu, M., et al. (2002). Absorption and metabolism of flavonoids in the caco-2 cell culture model and a perused rat intestinal model. Drug Metabolism and Disposition. [Link]

  • Xu, H., et al. (2021). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. OUCI. [Link]

  • Huang, Q., et al. (2021). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. PMC. [Link]

  • Huang, Q., et al. (2021). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. PubMed. [Link]

  • Pech-Amsiam, O., et al. (2013). Pharmacokinetic Properties of Pure Xanthones in Comparison to a Mangosteen Fruit Extract in Rats. ResearchGate. [Link]

  • Okereke, C. S., et al. (1995). Pharmacokinetics of benzophenone-3 after oral exposure in male rats. Journal of Applied Toxicology. [Link]

  • Liu, Y., et al. (2018). Metabolism, pharmacokinetics, and hepatic disposition of xanthones and saponins on Zhimu treatments for exploratively interpreting the discrepancy between the herbal safety and timosaponin A3-induced hepatotoxicity. PubMed. [Link]

  • Shi, Y., et al. (2016). Benzophenones from Mango Leaves Exhibit α-Glucosidase and NO Inhibitory Activities. Journal of Natural Products. [Link]

  • El-Hawary, S. S., et al. (2022). A New Xanthone Glycoside from Mangifera indica L.: Physicochemical Properties and In Vitro Anti-Skin Aging Activities. MDPI. [Link]

  • Zhang, Y., et al. (2021). Identification of Benzophenone C-Glucosides from Mango Tree Leaves and Their Inhibitory Effect on Triglyceride Accumulation in 3T3-L1 Adipocytes. ResearchGate. [Link]

  • El-Seedi, H., et al. (2024). Naturally Occurring Xanthones; Biological Activities, Chemical Profiles and In Silico Drug Discovery. Samara Journal of Science. [Link]

  • Cho, J. H., et al. (2008). Simultaneous determination of bioactive xanthone glycosides and norlignans from ethanolic extract of Anemarrhena asphodeloides by liquid chromatography. Ewha Womans University. [Link]

  • Udani, J. K., et al. (2009). Bioavailability and Antioxidant Effects of a Xanthone-Rich Mangosteen (Garcinia mangostana) Product in Humans. ResearchGate. [Link]

  • Kim, S., et al. (2018). Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. PMC. [Link]

  • Fernandes, I., et al. (2015). Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review. Semantic Scholar. [Link]

  • Cho, J. H., et al. (2008). Simultaneous determination of bioactive xanthone glycosides and norlignans from ethanolic extract of Anemarrhena asphodeloides by liquid chromatography. PubMed. [Link]

  • Hu, M., et al. (2002). Absorption and Metabolism of Flavonoids in the Caco-2 Cell Culture Model and a Perused Rat Intestinal Model. ResearchGate. [Link]

  • Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. ResearchGate. [Link]

  • Hu, M., et al. (2002). Absorption and metabolism of flavonoids in the caco-2 cell culture model and a perused rat intestinal model. Semantic Scholar. [Link]

  • Liu, Y., et al. (2023). Metabolism of Oxybenzone and Dioxybenzone to Phototoxins in Human Skin Cells. ACS Publications. [Link]

  • Lenta, B. N., et al. (2022). Multitarget Action of Xanthones from Garcinia mangostana against -Amylase, -Glucosidase and Pancreatic Lipase. Semantic Scholar. [Link]

  • Paganga, G., & Rice-Evans, C. (1997). The identification of flavonoids as glycosides in human plasma. CORE. [Link]

  • Van de Wiele, T., et al. (2022). Metabolism and Health Effects of Rare Sugars in a CACO-2/HepG2 Coculture Model. MDPI. [Link]

  • Wang, J., et al. (2010). Simultaneous Analysis of Xanthone Glycosides in Halenia elliptica by HPLC-DAD-ESI-MS. Journal of Chromatographic Science. [Link]

  • Beelders, T., et al. (2014). Benzophenone C- and O-Glucosides from Cyclopia genistoides (Honeybush) Inhibit Mammalian α-Glucosidase. ResearchGate. [Link]

  • Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. [Link]

  • Karabasz, A., et al. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. International Journal of Nanomedicine. [Link]

Sources

A Comparative Guide to Inter-Laboratory Validation of Iriflophenone 3-C-glucoside Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural product research and drug development, the accurate and precise quantification of bioactive compounds is paramount. Iriflophenone 3-C-glucoside, a benzophenone derivative found in various medicinal plants like Aquilaria spp. and Cyclopia genistoides, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] As research into this compound progresses towards clinical applications, the need for robust and reproducible analytical methods for its quantification becomes critical. An inter-laboratory validation study ensures that an analytical method is transferable and yields consistent results across different laboratories, a prerequisite for regulatory acceptance and collaborative research.

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Iriflophenone 3-C-glucoside: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to aid in the selection and validation of the most appropriate analytical method for their specific needs.

The Imperative of Inter-Laboratory Validation

Before delving into the specific methodologies, it is crucial to understand the rationale behind inter-laboratory validation. A single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions (e.g., personnel, equipment, and environment). However, it does not guarantee that the method will perform similarly in other laboratories. Inter-laboratory validation, as outlined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), assesses the reproducibility of a method by having multiple laboratories analyze identical samples.[3] This process is essential for:

  • Ensuring Method Transferability: Demonstrating that a method can be successfully transferred from a development lab to a quality control lab or a contract research organization (CRO).

  • Building Confidence in Data: Providing a higher degree of confidence in the reliability and consistency of analytical data, which is crucial for regulatory submissions.

  • Facilitating Collaborative Research: Enabling meaningful comparison of data generated from different research groups.

Core Validation Parameters: A Comparative Overview

The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The acceptance criteria for these parameters are often guided by regulatory bodies like the ICH and the United States Pharmacopeia (USP). The following table provides a comparative summary of the typical performance of HPLC-UV, LC-MS/MS, and HPTLC for the quantification of Iriflophenone 3-C-glucoside based on these validation parameters.

Validation ParameterHPLC-UVLC-MS/MSHPTLC
Specificity/Selectivity Good; potential for interference from co-eluting compounds with similar UV spectra.Excellent; high specificity due to mass-to-charge ratio detection.Moderate; separation is on a planar surface, potential for overlapping spots.
**Linearity (R²) **≥ 0.999≥ 0.999≥ 0.99
Range Typically in the µg/mL range.Can extend down to the ng/mL or even pg/mL range.Generally in the ng/spot to µ g/spot range.
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (% RSD) ≤ 2% (repeatability), ≤ 3% (intermediate precision)≤ 1-2% (repeatability), ≤ 2-3% (intermediate precision)≤ 3-5% (repeatability), ≤ 5-7% (intermediate precision)
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeng/spot range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeng/spot range
Robustness GoodGoodModerate to Good

Choosing the Right Tool for the Job: A Method-by-Method Analysis

The selection of an analytical method should be a strategic decision based on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample throughput, and available resources.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used and robust technique for the quantification of flavonoids and other phenolic compounds.[4][5] It offers a good balance of performance, cost-effectiveness, and ease of use, making it a suitable choice for routine quality control and academic research.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is typically chosen for the separation of moderately polar compounds like Iriflophenone 3-C-glucoside. The nonpolar stationary phase interacts with the analyte, and a polar mobile phase is used for elution.

  • Mobile Phase Composition: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention.

  • UV Detection Wavelength: The selection of the detection wavelength is based on the UV spectrum of Iriflophenone 3-C-glucoside. A wavelength of around 298 nm is often used for its detection.[6]

  • Internal Standard: The use of an internal standard (IS) is crucial for accurate quantification as it compensates for variations in sample preparation and injection volume.[7] A suitable internal standard should be a structurally similar compound that is not present in the sample matrix and is well-resolved from the analyte peak. For Iriflophenone 3-C-glucoside, a compound like mangiferin or another benzophenone derivative could be considered.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Weigh Sample Extract Extract with Solvent (e.g., Methanol) Sample->Extract Spike Spike with Internal Standard Extract->Spike Filter Filter through 0.45 µm syringe filter Spike->Filter Inject Inject into HPLC System Filter->Inject Standard Prepare Calibration Standards with IS Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 298 nm) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Iriflophenone 3-C-glucoside Calibrate->Quantify

Caption: HPLC-UV workflow for Iriflophenone 3-C-glucoside quantification.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

2. Chemicals and Reagents:

  • Iriflophenone 3-C-glucoside reference standard (≥98% purity).

  • Internal Standard (e.g., Mangiferin, ≥98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-5 min, 10-20% B; 5-15 min, 20-40% B; 15-20 min, 40-10% B; 20-25 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 298 nm.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of Iriflophenone 3-C-glucoside (1 mg/mL) and the internal standard (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Spike each calibration standard and sample with a fixed concentration of the internal standard.

5. Sample Preparation:

  • Accurately weigh the powdered plant material or extract.

  • Extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

  • Centrifuge and collect the supernatant.

  • Spike with the internal standard.

  • Filter the extract through a 0.45 µm syringe filter before injection.

6. Validation Procedures:

  • Specificity: Analyze a blank matrix and a matrix spiked with Iriflophenone 3-C-glucoside and the internal standard to ensure no interfering peaks at their retention times.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/IS) against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of Iriflophenone 3-C-glucoside at three levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a known concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on three different days by different analysts.

    • Calculate the relative standard deviation (%RSD).

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of Iriflophenone 3-C-glucoside in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[8] The use of mass spectrometry provides structural information and allows for the differentiation of the analyte from co-eluting interferences, significantly enhancing the reliability of the quantification.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like flavonoid glycosides. It typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

  • Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive acquisition mode in tandem mass spectrometry. A specific precursor ion (the molecular ion of Iriflophenone 3-C-glucoside) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, providing excellent selectivity.

  • Isotopically Labeled Internal Standard: The gold standard for LC-MS/MS quantification is the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled Iriflophenone 3-C-glucoside). This type of internal standard has nearly identical chemical and physical properties to the analyte, co-elutes with it, and corrects for matrix effects and variations in ionization efficiency. If an isotopically labeled standard is not available, a close structural analog can be used.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh Sample/ Measure Biofluid Extract Solid-Phase Extraction or Liquid-Liquid Extraction Sample->Extract Spike Spike with Isotope-Labeled IS Extract->Spike Reconstitute Evaporate & Reconstitute in Mobile Phase Spike->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Standard Prepare Calibration Standards with IS Standard->Inject Separate UPLC/HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Integrate MRM Transitions (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Iriflophenone 3-C-glucoside Calibrate->Quantify

Caption: LC-MS/MS workflow for Iriflophenone 3-C-glucoside quantification.

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. Chemicals and Reagents:

  • Iriflophenone 3-C-glucoside reference standard (≥98% purity).

  • Stable isotope-labeled Iriflophenone 3-C-glucoside (if available) or a suitable structural analog as an internal standard.

  • LC-MS grade solvents (acetonitrile, methanol, water).

  • Formic acid or ammonium formate (LC-MS grade).

3. LC-MS/MS Conditions:

  • LC conditions: Similar to HPLC-UV, but often with a shorter column and faster gradient for higher throughput.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI positive or negative, to be optimized for Iriflophenone 3-C-glucoside.

    • MRM Transitions:

      • Iriflophenone 3-C-glucoside: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and optimize the collision energy to identify the most abundant and stable product ions.

      • Internal Standard: Determine and optimize the MRM transition for the internal standard.

    • Optimize other source parameters like capillary voltage, source temperature, and gas flows.

4. Sample Preparation for Biological Matrices:

  • Protein Precipitation: For plasma or serum, precipitate proteins with a cold organic solvent (e.g., acetonitrile).

  • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Use a sorbent to selectively retain the analyte and wash away interferences.

5. Validation Procedures:

  • The validation parameters are similar to those for HPLC-UV, with a particular emphasis on:

    • Matrix Effects: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in the presence and absence of the matrix.

    • Recovery: Assess the efficiency of the extraction procedure.

    • Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.[9] It is particularly useful for the screening and quantification of compounds in complex herbal extracts.

Causality Behind Experimental Choices:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used for the separation of flavonoids.

  • Mobile Phase: The choice of the mobile phase is critical for achieving good separation. A mixture of solvents with different polarities is typically used. For flavonoid glycosides, a mobile phase containing ethyl acetate, formic acid, and water is often effective.[10]

  • Detection: Quantification is performed by densitometry, measuring the absorbance or fluorescence of the separated spots at a specific wavelength. Derivatization with a suitable reagent (e.g., Natural Product-Polyethylene Glycol reagent) can enhance the detection of flavonoids.

HPTLC_Workflow cluster_prep Sample & Standard Application cluster_hptlc HPTLC Development & Detection cluster_data Data Analysis Sample Prepare Sample Extract Apply Apply Samples & Standards to HPTLC Plate Sample->Apply Standard Prepare Calibration Standards Standard->Apply Develop Develop the Plate in Chamber Apply->Develop Dry Dry the Plate Develop->Dry Derivatize Derivatize (Optional) Dry->Derivatize Scan Densitometric Scanning Derivatize->Scan Integrate Integrate Peak Areas of Spots Scan->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Iriflophenone 3-C-glucoside Calibrate->Quantify

Caption: HPTLC workflow for Iriflophenone 3-C-glucoside quantification.

1. Instrumentation:

  • HPTLC system with an automatic sample applicator, developing chamber, plate heater, and densitometric scanner.

2. Chemicals and Reagents:

  • Iriflophenone 3-C-glucoside reference standard (≥98% purity).

  • HPTLC grade solvents.

3. HPTLC Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254.

  • Mobile Phase: e.g., Ethyl acetate - formic acid - glacial acetic acid - water (100:11:11:27, v/v/v/v).

  • Application: Apply samples and standards as bands.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Scan the plate with a densitometer at the wavelength of maximum absorbance for Iriflophenone 3-C-glucoside.

4. Validation Procedures:

  • The validation parameters are similar to those for HPLC-UV.

  • Specificity: Assess by comparing the Rf values and spectra of the analyte in the sample and standard.

  • Precision:

    • Repeatability: Apply the same sample multiple times on the same plate.

    • Intermediate Precision: Analyze the same sample on different plates on different days.

Conclusion: A Strategic Approach to Method Selection and Validation

The choice of an analytical method for the quantification of Iriflophenone 3-C-glucoside should be a well-considered decision based on the specific analytical needs and available resources.

  • HPLC-UV is a reliable and cost-effective workhorse for routine quality control and research applications where high sensitivity is not a primary concern.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal choice for bioanalytical studies and the analysis of trace levels of the compound in complex matrices.

  • HPTLC provides a high-throughput and economical option for screening and quantification in herbal extracts, particularly when analyzing a large number of samples.

Regardless of the method chosen, a thorough inter-laboratory validation is essential to ensure the generation of reliable, reproducible, and transferable data. By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently establish a robust analytical framework for the quantification of Iriflophenone 3-C-glucoside, thereby supporting its continued development as a potential therapeutic agent.

References

  • International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Bhattacharyya, D., Nag, S., & Kundu, A. (2023). The Pharmacological Actions of Iriflophenone-3-C-β-D Glucoside: An Overview. International Journal of Pharmaceutical Sciences and Research, 14(9), 4384-4392. [Link]

  • Khan, T., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gast. Molecules, 26(18), 5649. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Blainski, A., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Brazilian Chemical Society, 24(5), 873-880. [Link]

  • ResearchGate. (2016). How to use internal standard on HPLC?. [Link]

  • Glavnik, V., et al. (2018). HPTLC–densitometric and HPTLC–MS methods for analysis of flavonoids. Journal of Chromatography A, 1574, 137-146. [Link]

  • Tura, D., & Robards, K. (2002). Sample handling for the determination of flavonoids in food.
  • AOAC International. (2013). Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]

  • Sherma, J., & Rabel, F. (2019). A review of the state of the art of high-performance thin-layer chromatography.
  • Development and validation of an assay for the quantification of glycosides using high-performance thin-layer chromatography (HPTLC). (2023). JPC - Journal of Planar Chromatography - Modern TLC. [Link]

  • Avula, B., et al. (2009). Quantitative determination of flavonoids by column high-performance liquid chromatography with mass spectrometry and ultraviolet absorption detection in Artemisia afra and comparative studies with various species of Artemisia plants. Journal of AOAC International, 92(2), 633-644. [Link]

  • De Rijke, E., et al. (2006). Analytical separation and detection methods for flavonoids.
  • Malherbe, C. J., et al. (2014). Iriflophenone-3-C-glucoside from Cyclopia genistoides: isolation and quantitative comparison of antioxidant capacity with mangiferin and isomangiferin using on-line HPLC antioxidant assays. Journal of Chromatography B, 951-952, 164-171. [Link]

  • PubChem. Iriflophenone-3-C-beta-flucoside. [Link]

  • Kraithep, S., et al. (2013). Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. Journal of Food Science, 78(9), C1363-C1367. [Link]

  • Songsri, P., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Molecules, 25(21), 4898. [Link]

  • Mselle, T. F., et al. (2020). Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. Foods, 9(4), 469. [Link]

  • Singh, G., et al. (2021). Validation of an HPLC/UV-based method for Salicornia herbacea-derived isorhamnetin-3-O-glucoside and quercetin-3-O-glucoside quantification. Journal of Applied Biological Chemistry, 64(3), 285-290. [Link]

  • Kumar, P. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. Journal of Pharmaceutical and Biomedical Analysis, 145, 277-290. [Link]

  • Al-Rimawi, F. (2014). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. Journal of Analytical Methods in Chemistry, 2014, 847291. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Iriflophenone 3-C-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of scientific discovery with a compound like Iriflophenone 3-C-beta-D-glucopyranoside extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed, step-by-step framework for the proper disposal of Iriflophenone 3-C-beta-D-glucopyranoside, ensuring the safety of laboratory personnel and the protection of our environment. While specific safety data for this compound is not extensively documented, the principles outlined below, derived from established best practices for laboratory chemical waste management, offer a robust and cautious approach.

The Foundational Principle: Waste Characterization

Before any disposal action is taken, a thorough characterization of the waste stream is paramount. This initial step dictates the entire disposal pathway. For Iriflophenone 3-C-beta-D-glucopyranoside, consider the following:

  • Physical State: Is the waste a solid, pure compound, a solution, or part of a mixture?

  • Associated Hazards: While Iriflophenone 3-C-beta-D-glucopyranoside itself is not currently classified as a hazardous substance under major regulatory frameworks, it is crucial to assess the overall hazard profile of your waste. Have you mixed it with any solvents, reagents, or other chemicals that are flammable, corrosive, reactive, or toxic?

  • Regulatory Context: Familiarize yourself with your institution's specific chemical hygiene plan, as well as local, state, and federal regulations governing chemical waste disposal.

A study on the related compound, n-Octyl-beta-D-glucopyranoside, indicates it is not considered hazardous by the US OSHA Hazard Communication Standard.[1] Similarly, 4-nitrophenyl beta-D-glucopyranoside is also not classified as a hazardous substance. While this suggests a low hazard potential for Iriflophenone 3-C-beta-D-glucopyranoside due to structural similarities, this should be treated as an indication rather than a confirmation. The end-user bears the ultimate responsibility for a comprehensive hazard assessment.

A Step-by-Step Disposal Protocol

The following protocol is designed for the disposal of Iriflophenone 3-C-beta-D-glucopyranoside that has been characterized as non-hazardous waste.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe and efficient laboratory waste management.

  • Non-Hazardous Solid Waste: If you have pure, solid Iriflophenone 3-C-beta-D-glucopyranoside that has not been contaminated with hazardous materials, it can likely be disposed of as non-hazardous solid chemical waste.

  • Non-Hazardous Aqueous Solutions: Dilute aqueous solutions of Iriflophenone 3-C-beta-D-glucopyranoside, free from other hazardous solutes, can typically be managed as non-hazardous aqueous waste.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that have come into contact with the compound should be collected in a designated solid waste container.

Step 2: Containerization

The choice of container is critical to prevent leaks and ensure safe handling.

  • Solids: Use a clearly labeled, sealable, and sturdy container for solid waste. A screw-cap plastic pail or a securely sealed bag placed within a rigid outer container is recommended.

  • Liquids: For aqueous solutions, use a leak-proof, screw-cap plastic or glass bottle. Ensure the container material is compatible with the solution.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a vital safety measure. The label should include:

  • The full chemical name: "Iriflophenone 3-C-beta-D-glucopyranoside"

  • The concentration (if in solution)

  • The words "Non-Hazardous Waste" (pending your hazard assessment)

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 4: Accumulation and Storage

Waste should be accumulated in a designated, well-ventilated satellite accumulation area within your laboratory.

  • Keep waste containers securely closed except when adding waste.

  • Store solid and liquid waste separately.

  • Ensure the storage area is away from ignition sources and incompatible materials.

Step 5: Final Disposal

The final disposal route will be determined by your institution's environmental health and safety (EHS) department.

  • Non-Hazardous Waste Stream: Once your container is full, contact your EHS department to arrange for pickup. They will ensure it is transported to an appropriate facility for disposal.

  • Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of Iriflophenone 3-C-beta-D-glucopyranoside, the following workflow diagram is provided.

DisposalWorkflow Start Start: Iriflophenone 3-C-beta-D-glucopyranoside Waste WasteChar 1. Characterize Waste - Pure Compound? - Solution? - Contaminated Material? Start->WasteChar HazardAssess 2. Hazard Assessment - Review SDS of all components - Consult Institutional Guidelines WasteChar->HazardAssess IsHazardous Is the waste hazardous? HazardAssess->IsHazardous HazardousDisposal Follow Hazardous Waste Disposal Protocol IsHazardous->HazardousDisposal Yes NonHazardousPath Non-Hazardous Waste Stream IsHazardous->NonHazardousPath No Segregate 3. Segregate Waste - Solids - Aqueous Solutions - Contaminated Materials NonHazardousPath->Segregate Containerize 4. Containerize - Labeled, sealed containers Segregate->Containerize Store 5. Accumulate & Store - Designated Satellite Area Containerize->Store EHSPickup 6. EHS Pickup - Contact Environmental Health & Safety Store->EHSPickup

Caption: Disposal Decision Workflow for Iriflophenone 3-C-beta-D-glucopyranoside.

Quantitative Data Summary

While specific quantitative disposal limits are institution-dependent, the following table summarizes key properties of Iriflophenone 3-C-beta-D-glucopyranoside relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₁₉H₂₀O₁₀[2][3][4]
Molecular Weight 408.36 g/mol [2][4]
CAS Number 104669-02-5[2][4][5]
Appearance Powder / Solid[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of laboratory chemicals is not merely a procedural task; it is a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to the principles of thorough characterization, careful segregation, and compliant disposal, researchers can ensure that their work with novel compounds like Iriflophenone 3-C-beta-D-glucopyranoside is conducted responsibly from inception to completion. Always consult with your institution's environmental health and safety professionals for guidance specific to your location and waste streams.

References

  • Ishaque, M., Bibi, Y., Al Ayoubi, S., Qayyum, A., Nisa, S., & Anjum, S. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. Retrieved from [Link]

  • PubChem. (n.d.). Iriflophenone-3-C-beta-flucoside. Retrieved from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet: 4-nitrophenyl beta-D-glucopyranoside. Retrieved from [Link]

  • Semantic Scholar. (2021, September 18). Iriflophenone-3-C–d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gast. Retrieved from [Link]

  • PubMed. (2021, September 18). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iriflophenone 3-C-beta-D-glucopyranoside
Reactant of Route 2
Iriflophenone 3-C-beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.